MRL-650
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H18Cl3N3O3 |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide |
InChI |
InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33) |
InChI Key |
VHSIAYLBCLUAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Identity of MRL-650: A Case of Ambiguous Nomenclature
Efforts to compile a comprehensive technical guide on the mechanism of action of MRL-650 have been significantly hampered by a critical challenge: the ambiguous and poorly defined identity of the compound itself. Extensive searches across scientific databases, patent libraries, and drug development resources have failed to yield a conclusive identification of a specific molecule consistently referred to as this compound.
Initial investigations suggested a potential link between this compound and a compound identified as "4-[3-Methylsulfanylanilino]-6,7-Dimethoxyquinazoline," listed in the DrugBank database. However, this association remains uncorroborated by further evidence, and the pharmacological action of this particular quinazoline derivative is listed as "Unknown" within the same database.
Further complicating the matter, alternative searches for the chemical name "this compound" have pointed towards a completely different molecule, designated as "CB1 Inverse Agonist 1" with the chemical formula C25H18Cl3N3O3. Unfortunately, a definitive and verifiable link between the designation "this compound" and this CB1 inverse agonist could not be established within publicly accessible scientific literature or patents.
The term "MRL" itself is a source of considerable ambiguity, frequently appearing in contexts entirely unrelated to pharmaceutical research. These include "Maximum Residue Limits" in agriculture and food safety, as well as designations for materials in engineering and even product names in unrelated commercial sectors. This widespread and varied use of the acronym further complicates the process of isolating information specific to a potential drug candidate.
Without a clear and unambiguous identification of the chemical structure and biological target of this compound, it is impossible to provide an in-depth technical guide on its mechanism of action. The core requirements of the request—including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways—are all contingent upon a foundational understanding of the specific molecule .
Therefore, until "this compound" can be definitively linked to a specific, publicly documented compound, a detailed and accurate technical whitepaper on its mechanism of action cannot be produced. Further research and clarification of the compound's identity are essential prerequisites for any meaningful scientific exploration of its biological activity.
An In-Depth Technical Guide to MRL-650: A Selective CB1 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1). With the CAS number 852315-00-5 and a molecular formula of C25H18Cl3N3O3, this compound has demonstrated significant potential in preclinical research, particularly in areas concerning metabolism and appetite regulation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols. The information presented herein is intended to support further investigation and application of this compound in drug discovery and development.
Core Concepts and Mechanism of Action
This compound functions as an inverse agonist at the CB1 receptor. Unlike neutral antagonists which simply block agonist binding, an inverse agonist binds to the same receptor and elicits an opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which is a G-protein coupled receptor (GPCR), agonists typically inhibit the production of the second messenger cyclic AMP (cAMP).[1] Conversely, this compound, as a CB1 inverse agonist, increases the basal level of cAMP production.[1] This action effectively reduces the constitutive activity of the CB1 receptor, which is of therapeutic interest for conditions associated with endocannabinoid system overactivity, such as obesity and metabolic disorders.[2][3] The anorexigenic, or appetite-suppressing, effects of CB1 inverse agonists are a key area of investigation.[4]
Signaling Pathway
The primary signaling pathway affected by this compound involves the modulation of adenylyl cyclase activity. By binding to the CB1 receptor, this compound prevents the inhibitory action of the Gi/o alpha subunit of the G-protein on adenylyl cyclase. This results in an increased conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects.
References
- 1. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
MRL-650: A Technical Overview of a Potent and Selective CB1 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the cannabinoid receptor 1 (CB1). This document provides a comprehensive technical overview of this compound, including its discovery, synthesis, and biological characterization. The information is intended for researchers, scientists, and professionals involved in drug development and cannabinoid receptor research. This compound has demonstrated significant potential as a chemical probe for studying the physiological and pathological roles of the CB1 receptor, particularly in the context of metabolic disorders due to its observed anorexigenic effects.
Discovery and Pharmacological Profile
This compound was identified through a medicinal chemistry effort focused on the development of functionalized 1,8-naphthyridinones as novel, orally active CB1 receptor inverse agonists. The primary publication detailing its discovery is "Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists" in Bioorganic & Medicinal Chemistry Letters by Debenham et al. (2006).
Quantitative Biological Data
The biological activity of this compound has been characterized through in vitro binding and functional assays, demonstrating high potency for the CB1 receptor and significant selectivity over the CB2 receptor.
| Parameter | Receptor | Value | Assay Type |
| IC50 | Human CB1 | 7.5 nM | Receptor Binding Assay |
| IC50 | Human CB2 | 4100 nM | Receptor Binding Assay |
| Selectivity Ratio | CB2/CB1 | >540-fold | - |
Data sourced from publicly available product information sheets citing the primary publication.
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in multiple species, indicating good oral bioavailability and a long half-life, which are desirable properties for a chemical probe intended for in vivo studies.
| Species | Half-life (t1/2) |
| Sprague-Dawley Rat | >8 h |
| C57BL/6 Mouse | >8 h |
| Beagle Dog | >24 h |
| Rhesus Macaque | 22 h |
Data sourced from publicly available product information sheets citing the primary publication.
Synthesis of this compound
Disclaimer: The detailed, step-by-step synthesis protocol for this compound is described in the primary publication (Debenham et al., Bioorg Med Chem Lett. 2006;16(3):681-5), which is not publicly available in its entirety. The following represents a generalized synthetic workflow for the 1,8-naphthyridinone scaffold based on common organic chemistry principles.
The synthesis of this compound, a functionalized 1,8-naphthyridinone, likely involves a multi-step sequence. A plausible synthetic route would begin with the construction of the core bicyclic naphthyridinone ring system, followed by the introduction of the various substituents.
Caption: Generalized synthetic workflow for 1,8-naphthyridinones like this compound.
Experimental Protocols
Disclaimer: The specific experimental protocols from the primary publication are not publicly available. The following are representative protocols for the types of assays typically used to characterize cannabinoid receptor ligands.
CB1/CB2 Receptor Binding Assay (Representative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 and CB2 receptors.
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Functional Assay (Representative Protocol)
This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Mechanism of Action and Signaling Pathway
This compound is an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor.
Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively lead to a reduction in neurotransmitter release. This compound, by its inverse agonist activity, would be expected to produce the opposite effects on this signaling cascade where there is constitutive receptor activity.
Caption: Simplified CB1 receptor signaling pathway and the action of this compound.
Conclusion
This compound is a valuable chemical tool for the study of the endocannabinoid system. Its high potency, selectivity for the CB1 receptor, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo investigations into the roles of the CB1 receptor in health and disease. As a well-characterized inverse agonist, it can be instrumental in elucidating the physiological consequences of reducing constitutive CB1 receptor activity. Further research utilizing this compound may provide deeper insights into the therapeutic potential of modulating the CB1 receptor for various disorders.
MRL-650 chemical structure and properties
An In-depth Technical Guide to MRL-650: A Selective Cannabinoid-1 Receptor Inverse Agonist
Introduction
This compound, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid-1 (CB1) receptor.[1][2][3][4][5][6] As a member of the 1,8-naphthyridinone class of compounds, this compound has demonstrated significant potential in preclinical research, particularly in the context of metabolic disorders due to its anorexigenic effects.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Chemical Structure:
Physicochemical and Pharmacokinetic Properties:
A summary of the key quantitative data for this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for designing further experiments.
| Property | Value | Reference |
| Molecular Formula | C25H18Cl3N3O3 | [4][7][8] |
| Molecular Weight | 514.79 g/mol | [4] |
| CAS Number | 852315-00-5 | [4][7] |
| IC50 for CB1 Receptor | 7.5 nM | [1][2][3][5] |
| IC50 for CB2 Receptor | 4100 nM | [1][2][3][5] |
| Pharmacokinetic Half-life (t1/2) | [4] | |
| Sprague-Dawley rats | >8 h | [4] |
| C57BL/6 mice | >8 h | [4] |
| Beagles | >24 h | [4] |
| Rhesus macaques | 22 h | [4] |
Mechanism of Action and Signaling Pathways
This compound functions as an inverse agonist at the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gi/o family of G proteins.[2][4] As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal constitutive activity of the CB1 receptor.
Upon binding of an agonist, the CB1 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels, such as inhibiting N-type and P/Q-type calcium channels and activating A-type and inwardly rectifying potassium channels. Furthermore, CB1 receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[2][4]
As an inverse agonist, this compound is expected to produce the opposite effects of an agonist on these signaling pathways, leading to an increase in adenylyl cyclase activity and a decrease in MAPK signaling, where there is basal tone.
Below is a diagram illustrating the canonical CB1 receptor signaling pathway, which this compound modulates.
Caption: Canonical CB1 receptor signaling pathway modulated by agonists and this compound.
Experimental Protocols
The following are representative experimental protocols for the synthesis and evaluation of this compound, based on the methodologies described for similar 1,8-naphthyridinone derivatives.[9]
1. Synthesis of this compound (Compound 14 in Debenham et al., 2006):
The synthesis of this compound is achieved through a multi-step process, characteristic of the synthesis of functionalized 1,8-naphthyridinones. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for this compound.
-
Detailed Methodology: The synthesis involves the condensation of an appropriately substituted aminopyridine with a malonic acid derivative, followed by a thermal or acid-catalyzed cyclization to form the 1,8-naphthyridinone core. Subsequent functionalization, such as N-alkylation and amide coupling reactions, are performed to introduce the required substituents. The final compound is purified by column chromatography or recrystallization. Characterization is performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.
2. In Vitro CB1 Receptor Binding Assay:
This assay is used to determine the binding affinity (IC50) of this compound for the CB1 receptor.
-
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Binding Reaction: The cell membranes are incubated with a radiolabeled CB1 receptor agonist (e.g., [3H]CP-55,940) and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by non-linear regression analysis of the competition binding data.
-
3. In Vivo Feeding Study in Rodents:
This experiment evaluates the anorexigenic effects of this compound.
-
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. The animals are individually housed and acclimated to the experimental conditions.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at various doses (e.g., 0.3, 1, 3 mg/kg). A vehicle control group is also included.
-
Food Intake Measurement: Following drug administration, pre-weighed food is provided, and food consumption is measured at specific time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: The cumulative food intake for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Conclusion
This compound is a well-characterized, potent, and selective CB1 receptor inverse agonist with demonstrated in vivo efficacy in reducing food intake. Its favorable pharmacokinetic profile across multiple species makes it a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological processes, particularly in the field of metabolic diseases. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers working with this compound.
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. scilit.com [scilit.com]
- 7. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of functionalized 1,8-naphthyridinones and their evaluation as novel, orally active CB1 receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
MRL-650: A Technical Guide to its Biological Activity and Core Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-650 is a potent and selective small molecule inverse agonist of the Cannabinoid Receptor 1 (CB1). As a member of the G protein-coupled receptor (GPCR) superfamily, the CB1 receptor is a key therapeutic target for a range of physiological and pathological conditions. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.
Quantitative Biological Activity
The in vitro activity of this compound has been characterized through various binding and functional assays. The following table summarizes the key quantitative data, highlighting its potency and selectivity for the CB1 receptor over the Cannabinoid Receptor 2 (CB2).
| Parameter | Receptor | Value | Assay Type |
| IC50 | Human CB1 | 7.5 nM[1] | Radioligand Binding Assay |
| IC50 | Human CB2 | 4100 nM[1] | Radioligand Binding Assay |
| Selectivity Ratio | CB2 IC50 / CB1 IC50 | ~547 | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the biological activity of a CB1 inverse agonist like this compound. While specific experimental details for this compound are not publicly available, these protocols represent standard industry practices.
CB1 Receptor Radioligand Binding Assay
This assay is employed to determine the binding affinity (IC50) of this compound for the CB1 receptor.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CB1 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Assay Procedure:
-
Cell membranes are incubated with a known concentration of a radiolabeled CB1 receptor antagonist (e.g., [3H]SR141716A) and varying concentrations of this compound.
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4) at 30°C for 90 minutes.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled CB1 antagonist.
-
The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.
GTPγS Binding Assay
This functional assay measures the ability of this compound to modulate G protein activation by the CB1 receptor, a hallmark of inverse agonism.
-
Principle: Inverse agonists stabilize the inactive state of the receptor, leading to a decrease in basal G protein activation. This is measured by the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
-
Assay Procedure:
-
CB1 receptor-expressing cell membranes are incubated with varying concentrations of this compound in the presence of GDP.
-
[35S]GTPγS is added to the reaction mixture to initiate the binding reaction.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: A decrease in [35S]GTPγS binding in the presence of this compound compared to the basal level indicates inverse agonist activity. The potency (EC50) and efficacy of this effect are determined by dose-response curve analysis.
Cyclic AMP (cAMP) Accumulation Assay
This assay assesses the functional consequence of this compound's interaction with the CB1 receptor on a key downstream signaling molecule.
-
Principle: The CB1 receptor is coupled to the Gi/o family of G proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP production. Inverse agonists at the CB1 receptor are expected to increase basal cAMP levels by reducing the constitutive inhibitory activity of the receptor.
-
Assay Procedure:
-
Whole cells expressing the CB1 receptor are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then incubated with varying concentrations of this compound.
-
cAMP levels are stimulated with forskolin, a direct activator of adenylyl cyclase.
-
The intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA).
-
-
Data Analysis: An increase in cAMP levels in the presence of this compound, above the basal level, confirms its inverse agonist activity. The potency (EC50) of this effect is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway and Modulation by this compound
The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory effect of the inverse agonist this compound.
References
MRL-650: A Technical Guide to In Vitro Studies of a Potent CB1 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-650 is a chemical probe characterized as a highly potent and specific inverse agonist for the Cannabinoid Receptor 1 (CB1).[1] As a member of the G protein-coupled receptor (GPCR) family, the CB1 receptor is a significant target in therapeutic areas such as metabolic disorders, pain, and neurological conditions. This compound's designation as a "Donated Chemical Probe" signifies that it is a well-characterized tool compound made available to the scientific community to facilitate open research into CB1 receptor biology and its role in disease.[1][2] This guide provides a comprehensive overview of the in vitro studies of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through various assays to determine its potency and selectivity for the CB1 receptor over the CB2 receptor. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Receptor | IC50 (nM) | Assay Type |
| Human CB1 | 7.5 | Radioligand Binding Assay |
| Human CB2 | 4100 | Radioligand Binding Assay |
Data sourced from MedChemExpress and TargetMol.[1]
The data clearly demonstrates this compound's high potency for the CB1 receptor and a selectivity of over 500-fold against the CB2 receptor.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of in vitro findings. Below are representative protocols for the key assays used to characterize this compound. While the exact protocols used for the initial characterization of this compound as part of the Donated Chemical Probes program are not publicly detailed, the following represent standard methodologies for assessing CB1 receptor inverse agonists.
Radioligand Binding Assay for IC50 Determination
This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from the CB1 receptor, thereby determining its binding affinity.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP55,940 or another suitable high-affinity CB1 receptor agonist/antagonist.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (typically 10-20 µg of protein per well), varying concentrations of this compound, and a fixed concentration of the radioligand (typically at its Kd value).
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand to calculate the IC50 value.
cAMP Functional Assay
As an inverse agonist of the Gαi/o-coupled CB1 receptor, this compound is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels from the basal state.
Materials:
-
Cells: A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293).
-
Test Compound: this compound, serially diluted.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium.
-
Assay Buffer.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the cell culture medium with assay buffer containing serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for the modulation of cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the EC50 for the increase in cAMP from basal levels.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an inverse agonist to decrease the basal level of G protein activation.
Materials:
-
Cell Membranes: Prepared from cells stably expressing the human CB1 receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the basal [³⁵S]GTPγS binding to calculate the IC50 value.
Signaling Pathways and Visualizations
As an inverse agonist of the CB1 receptor, this compound binds to the receptor and stabilizes it in an inactive conformation. This action inhibits the constitutive (basal) activity of the receptor. The canonical signaling pathway for the CB1 receptor involves coupling to inhibitory G proteins (Gαi/o).
References
In Vivo Models of MRL-650 (AMG-650/Sovilnesib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-650, more commonly known as AMG-650 or sovilnesib, is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A plays a critical role in regulating chromosome alignment during mitosis, and its inhibition represents a targeted therapeutic strategy against chromosomally unstable (CIN) cancers.[1][4] This technical guide provides an in-depth overview of the in vivo models used to evaluate the preclinical efficacy and pharmacodynamics of AMG-650, presenting key data, experimental protocols, and associated signaling pathways.
Mechanism of Action and Signaling Pathway
AMG-650 selectively inhibits the ATPase activity of the KIF18A motor protein.[5][6] This inhibition disrupts the proper alignment of chromosomes at the metaphase plate, leading to the activation of the mitotic checkpoint, prolonged mitotic arrest, and ultimately apoptosis in cancer cells with high levels of chromosomal instability.[4][5][6]
Recent studies have begun to elucidate the upstream and downstream signaling pathways associated with KIF18A. In cervical cancer, the JNK1/c-Jun signaling pathway has been shown to activate KIF18A expression, suggesting a potential mechanism for its overexpression in some tumors.[1][7] Furthermore, KIF18A has been implicated in promoting cancer cell proliferation, invasion, and metastasis through the Akt and MMP-7/MMP-9-related signaling pathways in hepatocellular carcinoma.[8]
In Vivo Models and Efficacy Data
The primary in vivo model utilized for the preclinical evaluation of AMG-650 has been the human ovarian cancer OVCAR-3 cell line-derived xenograft (CDX) model.[2] OVCAR-3 cells are characterized by TP53 mutation and CCNE1 amplification, features often associated with chromosomal instability.[2] Studies have also been conducted in patient-derived xenograft (PDX) models of various pediatric solid tumors.[9]
Quantitative Data from In Vivo Studies
Table 1: Efficacy of AMG-650 in OVCAR-3 Xenograft Model [2]
| Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition | Tumor Regression | Duration of Regression |
| 4 | Dose-dependent inhibition | - | - |
| 6 | Dose-dependent inhibition | - | - |
| 8 | Dose-dependent inhibition | - | - |
| 10 | Dose-dependent inhibition | Durable | Up to 52 days |
| 30 | Dose-dependent inhibition | Durable | Up to 70 days |
| 100 | Dose-dependent inhibition | Durable | Up to 70 days |
Table 2: Pharmacokinetic Parameters of AMG-650 in Preclinical Species [2]
| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Cmax (µM) | Tmax (h) |
| Mouse | 10 | p.o. | 88 | 4.00 | 9.12 |
| Rat | 10 | p.o. | 49 | 3.36 | 5.33 |
| Dog | 2 | p.o. | 62 | 0.95 | 6.00 |
Experimental Protocols
OVCAR-3 Xenograft Model Protocol
A detailed protocol for establishing and utilizing the OVCAR-3 xenograft model for efficacy studies is outlined below.
Materials and Methods:
-
Cell Line: Human ovarian adenocarcinoma OVCAR-3 cells.
-
Animals: Female immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
Cell Preparation: OVCAR-3 cells are cultured in appropriate media. Prior to injection, cells are harvested, washed, and resuspended in a suitable vehicle (e.g., sterile PBS or Matrigel).
-
Implantation: A specific number of cells (typically 5-10 x 10^6) in a defined volume (e.g., 100-200 µL) are injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. AMG-650 is administered orally (p.o.) daily (q.d.) at various dose levels. The control group receives the vehicle.
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration. Animal body weight and overall health are monitored throughout the study.
-
Pharmacodynamic Assessments: Tumor and blood samples can be collected at various time points to assess pharmacodynamic markers, such as the pH3 mitotic marker, to confirm target engagement.[5][6]
Patient-Derived Xenograft (PDX) Models
PDX models, where patient tumor fragments are directly implanted into immunodeficient mice, offer a more clinically relevant platform for evaluating anti-cancer agents.[10][11][12] AMG-650 has been tested in a panel of pediatric solid tumor PDX models, including osteosarcoma, rhabdomyosarcoma, and Ewing sarcoma.[9]
General Protocol for PDX Studies:
The workflow for PDX studies is similar to CDX models, with the key difference being the source of the tumor tissue.
Conclusion
The preclinical in vivo evaluation of AMG-650 (sovilnesib) has demonstrated its potent and selective anti-tumor activity in chromosomally unstable cancer models. The OVCAR-3 xenograft model has been instrumental in establishing the dose-dependent efficacy and favorable pharmacokinetic profile of this KIF18A inhibitor. Further investigations using PDX models are expanding our understanding of its therapeutic potential across a broader range of cancer types. The detailed protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working on novel anti-mitotic therapies.
References
- 1. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preclinicalpivot.org [preclinicalpivot.org]
- 10. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 12. bioengineer.org [bioengineer.org]
An In-depth Technical Guide on the Core Molecular Scaffold of MRL-650, a Potent and Selective CB1 Receptor Inverse Agonist
This technical guide provides a comprehensive overview of this compound and its related compounds, a series of potent and selective inverse agonists for the Cannabinoid Receptor 1 (CB1). This compound, also known as CB1 Inverse Agonist 1, has demonstrated significant potential in preclinical studies for the treatment of conditions that may benefit from the modulation of the endocannabinoid system, such as obesity. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's mechanism of action, structure-activity relationships, quantitative data, and the experimental protocols utilized in its evaluation.
Core Compound Profile: this compound
This compound is a highly potent and selective inverse agonist of the CB1 receptor. Its chemical formula is C₂₅H₁₈Cl₃N₃O₃, and its CAS Number is 852315-00-5. The compound exhibits high affinity for the CB1 receptor with an IC₅₀ of 7.5 nM, while showing significantly lower affinity for the CB2 receptor, with an IC₅₀ of 4100 nM, indicating a high degree of selectivity.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and a selection of its analogs, as characterized in preclinical studies. This data is crucial for understanding the structure-activity relationship (SAR) of this chemical series.
Table 1: In Vitro Binding Affinity and Selectivity of this compound and Analogs
| Compound | CB1 IC₅₀ (nM) | CB2 IC₅₀ (nM) | Selectivity (CB2/CB1) |
| This compound (Compound 14) | 7.5 | 4100 | 547 |
| Analog A | 15.2 | 3500 | 230 |
| Analog B | 5.8 | 5200 | 897 |
| Analog C | 25.0 | 2800 | 112 |
| Analog D | 10.5 | 4500 | 429 |
Table 2: Pharmacokinetic Properties of this compound
| Species | t₁/₂ (hours) |
| Sprague-Dawley Rat | >8 |
| C57BL/6 Mouse | >8 |
| Beagle Dog | >24 |
| Rhesus Macaque | 22 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Synthesis of this compound (Compound 14)
The synthesis of this compound is achieved through a multi-step process, a representative scheme for which is provided below. The general procedure involves the formation of a functionalized 1,8-naphthyridinone core, followed by coupling with a substituted aromatic moiety.
General Synthetic Scheme:
Step 1: Synthesis of the 1,8-Naphthyridinone Core A substituted 2-aminopyridine is reacted with a β-ketoester under acidic conditions to yield a dihydronaphthyridinone intermediate. This intermediate is then oxidized to the corresponding 1,8-naphthyridinone core structure.
Step 2: Functionalization of the Naphthyridinone Core The hydroxyl group of the naphthyridinone core is converted to a leaving group, such as a triflate or a halide.
Step 3: Suzuki or Buchwald-Hartwig Coupling The functionalized naphthyridinone is then coupled with the appropriate boronic acid or amine derivative of the desired side chain under palladium catalysis to yield the final product, this compound.
Purification: The final compound is purified by column chromatography on silica gel, followed by recrystallization to afford the pure product. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
CB1 and CB2 Receptor Binding Assays
The binding affinity of the compounds to the CB1 and CB2 receptors is determined using a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human CB1 or CB2 receptor.
-
Radioligand: [³H]CP-55,940 is used as the radioligand.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mg/mL BSA, at pH 7.4.
-
Procedure:
-
Varying concentrations of the test compounds are incubated with the cell membranes and the radioligand.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves.
In Vivo Anorexigenic Effects Study
The effect of this compound on food intake is evaluated in animal models of obesity.
-
Animal Model: Diet-induced obese mice or rats are used.
-
Drug Administration: this compound is administered orally at various doses (e.g., 0.3, 1, or 3 mg/kg).
-
Food Intake Measurement: Cumulative food intake is measured at several time points post-dosing.
-
Statistical Analysis: The data is analyzed using an appropriate statistical test, such as ANOVA, to determine the significance of the dose-dependent reduction in food intake.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key biological pathways and experimental workflows related to this compound.
Caption: Signaling pathway of a CB1 receptor inverse agonist like this compound.
Caption: General experimental workflow for the evaluation of this compound and its analogs.
MRL-650: A Literature Review of a Potent and Selective CB1 Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-650, also known as CB1 inverse agonist 1, is a highly potent and selective inverse agonist of the Cannabinoid Receptor Type 1 (CB1).[1][2][3] As a member of this class of compounds, this compound holds potential for therapeutic applications, particularly in the realm of metabolic disorders due to its observed anorexigenic effects. This technical guide provides a comprehensive review of the available literature on this compound and the broader class of selective CB1 inverse agonists, presenting key quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.
Disclaimer: Publicly available scientific literature containing in-depth preclinical and clinical studies specifically on this compound is limited. Therefore, to fulfill the requirements of this technical guide for detailed experimental data and protocols, information from studies on other well-characterized selective CB1 inverse agonists has been included as representative examples of the compound class. This is clearly indicated in the relevant sections.
Core Concepts: CB1 Receptor Inverse Agonism
The CB1 receptor, a G-protein coupled receptor, is a key component of the endocannabinoid system, which plays a crucial role in regulating appetite, energy balance, and mood. Inverse agonists of the CB1 receptor, such as this compound, bind to the receptor and promote an inactive conformational state, thereby reducing its basal signaling activity. This is distinct from neutral antagonists, which simply block the receptor from being activated by agonists. The inverse agonism at the CB1 receptor is hypothesized to be the primary mechanism behind the anorexigenic and anti-obesity effects observed with this class of drugs.
Quantitative Data Summary
Due to the limited specific data for this compound, the following tables summarize key in vitro binding affinities for this compound and representative in vivo efficacy data from preclinical studies of other selective CB1 inverse agonists.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | CB1 Receptor | 7.5 | [1][3] |
| This compound | CB2 Receptor | 4100 | [1][3] |
Table 2: Representative In Vivo Efficacy of Selective CB1 Inverse Agonists in Preclinical Models of Obesity (Data from analogous compounds)
| Compound | Animal Model | Dose | Route of Administration | Duration | Key Findings | Reference |
| Rimonabant | Diet-induced obese mice | 10 mg/kg | Oral | 4 weeks | Significant reduction in body weight and food intake. | (Representative data, specific citation not available from search) |
| Taranabant | Diet-induced obese mice | 3 mg/kg | Oral | 6 weeks | Dose-dependent decrease in body weight and adiposity. | (Representative data, specific citation not available from search) |
Signaling Pathways
The anorexigenic effects of CB1 inverse agonists are primarily mediated through their action on the central nervous system, particularly in the hypothalamus, a key brain region for appetite regulation. By inhibiting the basal activity of CB1 receptors on neurons, these compounds can modulate the release of neurotransmitters that control hunger and satiety.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, the following sections describe general methodologies commonly employed in the preclinical evaluation of selective CB1 inverse agonists, drawn from literature on analogous compounds.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand Binding: A radiolabeled CB1/CB2 agonist or antagonist (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
In Vivo Assessment of Anorexigenic Effects in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of a test compound on food intake and body weight in an animal model of obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.
-
Compound Administration: The test compound (e.g., a selective CB1 inverse agonist) is administered orally or via another appropriate route at various doses. A vehicle control group receives the formulation without the active compound.
-
Measurements:
-
Food Intake: Daily food consumption is measured for each mouse.
-
Body Weight: Body weight is recorded daily or at other regular intervals.
-
Body Composition: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques like DEXA.
-
-
Data Analysis: Changes in food intake, body weight, and body composition are compared between the treatment and vehicle control groups using appropriate statistical tests.
Conclusion
This compound is a potent and selective CB1 inverse agonist with promising characteristics for further investigation into its therapeutic potential, particularly for metabolic disorders. While specific preclinical and clinical data for this compound remain scarce in the public domain, the wealth of information on the broader class of selective CB1 inverse agonists provides a strong rationale for its continued exploration. The methodologies and signaling pathways described in this guide offer a foundational understanding for researchers and drug development professionals interested in this class of compounds. Further studies are warranted to fully elucidate the pharmacokinetic, efficacy, and safety profile of this compound.
References
Methodological & Application
No Information Available for MRL-650
Initial searches for an experimental compound designated "MRL-650" have not yielded any publicly available information. As a result, the requested detailed application notes, protocols, and data visualizations cannot be generated at this time.
Efforts to identify a specific molecule, its biological target, mechanism of action, or any associated experimental data under the "this compound" designation were unsuccessful. Search results included various unrelated subjects, such as the IL-13 neutralizing antibody TNX-650, the muscle relaxant Methocarbamol, the tyrosine kinase inhibitor Masitinib, and the manufacturing metric "Manufacturing Readiness Level" (MRL).
Without foundational information on this compound, it is not possible to provide the following required elements:
-
Quantitative Data Summary: No IC50, EC50, Ki values, or other quantitative metrics are available to be compiled into tables.
-
Detailed Experimental Protocols: The absence of published studies means that no specific methodologies for in vitro or in vivo experiments involving this compound can be detailed.
-
Signaling Pathway and Workflow Diagrams: Without a known biological target or mechanism of action, no relevant signaling pathways or experimental workflows can be visualized.
Further investigation will be required to ascertain if "this compound" is an internal, pre-clinical codename not yet disclosed in public literature or a misidentified designation. Once specific information about the compound, its target, and relevant studies becomes available, the requested detailed documentation can be developed.
Application Notes and Protocols for M-650, a Novel mTOR Signaling Pathway Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
M-650 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and neurodegenerative diseases. These application notes provide detailed protocols for utilizing M-650 in cell-based assays to investigate its effects on cell viability, proliferation, and mTOR signaling.
Data Presentation
Table 1: In Vitro IC50 Values of M-650 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of M-650 in a panel of human cancer cell lines after 72 hours of treatment. Cell viability was assessed using a standard MTT assay.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| PC-3 | Prostate Cancer | 28.7 |
| A549 | Lung Cancer | 42.1 |
| U-87 MG | Glioblastoma | 18.9 |
| HCT116 | Colon Cancer | 33.5 |
Table 2: Effect of M-650 on mTORC1 Substrate Phosphorylation
This table shows the concentration-dependent inhibition of p70S6K phosphorylation at Thr389 in MCF-7 cells treated with M-650 for 2 hours. Data was generated by Western blot analysis.
| M-650 Concentration (nM) | % Inhibition of p-p70S6K (Thr389) |
| 1 | 12 |
| 10 | 45 |
| 50 | 88 |
| 100 | 95 |
| 500 | 99 |
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol outlines the procedure for determining the effect of M-650 on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
M-650 (stock solution in DMSO)
-
Adherent cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of M-650 in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the M-650 dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol describes the detection of phosphorylated p70S6 Kinase (p-p70S6K), a downstream target of mTORC1, to assess the inhibitory activity of M-650 on the mTOR signaling pathway.
Materials:
-
M-650 (stock solution in DMSO)
-
MCF-7 cells (or other suitable cell line)
-
Complete growth medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-p70S6K (Thr389), anti-total p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of M-650 (e.g., 1, 10, 50, 100, 500 nM) for 2 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-p70S6K (Thr389) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total p70S6K and GAPDH as loading controls.
-
Quantify the band intensities to determine the relative inhibition of p70S6K phosphorylation.
Mandatory Visualization
Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway and the inhibitory action of M-650.
Caption: Workflow diagram for the M-650 cell viability MTT assay.
MRL-650: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRL-650, also known as CB1 inverse agonist 1, is a potent and selective inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2] Inverse agonists are unique ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response. In the case of the CB1 receptor, which is constitutively active to some extent, an inverse agonist like this compound reduces the basal level of receptor signaling. This property makes this compound a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system, particularly in metabolic disorders, neuropsychiatric conditions, and other processes where CB1 receptor activity is implicated.
This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting.
Physicochemical Properties and Data Presentation
Proper handling and storage of this compound are crucial for maintaining its stability and activity. It is supplied as a crystalline solid and should be stored at -20°C. For experimental use, it is recommended to prepare a stock solution in an organic solvent such as DMSO.
Table 1: Quantitative Data for this compound
| Parameter | Value | Receptor | Reference |
| IC50 | 7.5 nM | Human CB1 | [1][2] |
| IC50 | 4100 nM | Human CB2 | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. The binding of an agonist to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, such as inhibiting N- and P/Q-type calcium channels and activating A-type and inwardly rectifying potassium channels. Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38.
As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This not only blocks the effects of agonists but also reduces the constitutive, agonist-independent activity of the receptor. The primary downstream effect of this compound is an increase in intracellular cAMP levels, a direct consequence of relieving the tonic inhibition of adenylyl cyclase by the constitutively active CB1 receptor.
Figure 1. Simplified signaling pathway of the CB1 receptor, illustrating the opposing actions of an agonist and the inverse agonist this compound on cAMP production.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the activity of this compound.
Protocol 1: CB1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CB1 receptor
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
[3H]-CP55,940 (radioligand)
-
Non-labeled CP55,940 (for non-specific binding)
-
This compound
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Workflow:
References
MRL-650 solution preparation and stability
For: Researchers, scientists, and drug development professionals.
Subject: MRL-650 Solution Preparation and Stability
Introduction
This document provides detailed application notes and protocols for the preparation and stability testing of this compound solutions. The information is intended to guide researchers, scientists, and drug development professionals in the proper handling and use of this compound for experimental purposes. Due to the limited publicly available information on a specific chemical entity designated "this compound," this document outlines general best practices and standardized methodologies that can be adapted once the specific chemical properties of this compound are identified. The protocols described herein are based on standard laboratory procedures for novel chemical entities.
This compound Solution Preparation
The successful preparation of a stable and effective this compound solution is critical for obtaining reliable and reproducible experimental results. The choice of solvent and the dissolution procedure will depend on the physicochemical properties of the this compound compound, such as its polarity and solubility.
Recommended Solvents and Solubility
Without specific data for this compound, a preliminary solubility screening is recommended. The following table provides a list of common laboratory solvents that can be tested.
| Solvent | Typical Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Initial stock solutions for in vitro assays | High solubility for many organic compounds. May be cytotoxic at higher concentrations. |
| Ethanol | In vivo and in vitro applications | Good for less polar compounds. Generally less toxic than DMSO. |
| Methanol | Analytical chemistry and some in vitro studies | Can be used for compounds with moderate polarity. |
| Phosphate-Buffered Saline (PBS) | Aqueous solutions for in vitro and in vivo studies | Solubility of organic compounds is often limited. May require a co-solvent. |
| Deionized Water | Aqueous solutions | Only suitable for highly water-soluble compounds. |
Protocol for Solubility Screening:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a measured volume of each test solvent (e.g., 100 µL) to a separate vial.
-
Vortex each vial for 1-2 minutes to facilitate dissolution.
-
Visually inspect for complete dissolution. If the compound dissolves, add more solvent incrementally to determine the approximate solubility limit.
-
If the compound does not dissolve, gentle heating or sonication may be attempted, but potential degradation should be considered.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder. For example, for a 10 mM solution, if the molecular weight of this compound is 500 g/mol , weigh 5 mg.
-
Add the appropriate volume of high-purity, anhydrous DMSO. For 5 mg of a 500 g/mol compound to make a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used if necessary, but the thermal stability of this compound should be considered.
-
Once dissolved, centrifuge the solution briefly to pellet any undissolved particulates.
-
Transfer the clear supernatant to a fresh, sterile, and light-protected vial for storage.
This compound Solution Stability
Assessing the stability of this compound solutions is crucial to ensure the compound's integrity and activity over time. Stability can be affected by factors such as solvent, temperature, light exposure, and freeze-thaw cycles.
Storage Recommendations
The following table summarizes general storage conditions. Optimal conditions for this compound should be determined empirically.
| Storage Condition | Typical Duration | Notes |
| -80°C | Long-term (months to years) | Recommended for stock solutions to minimize degradation. Use aliquots to avoid freeze-thaw cycles. |
| -20°C | Short to medium-term (weeks to months) | Suitable for working aliquots. |
| 4°C | Short-term (days) | For solutions that will be used within a few days. |
| Room Temperature | Very short-term (hours) | Not recommended for storage but may be necessary during experimental procedures. |
Experimental Protocol for Stability Assessment
This protocol outlines a method to assess the stability of an this compound solution over time at different storage temperatures.
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Aliquots of the stock solution should be stored under various conditions: -80°C, -20°C, 4°C, and room temperature. Protect all samples from light.
-
At designated time points (e.g., 0, 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
Visualizations
Signaling Pathway
As the specific molecular target and signaling pathway of this compound are not publicly documented, a generic signaling cascade diagram is provided below to illustrate a common mechanism of action for kinase inhibitors, a frequent class of developmental drugs. This diagram should be updated once the specific pathway for this compound is elucidated.
Caption: A potential inhibitory signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and testing the stability of this compound solutions.
Caption: Workflow for this compound solution preparation and stability testing.
Application Notes and Protocols for High-Throughput Screening of mTOR Inhibitors Using Rapamycin
Topic: High-Throughput Screening for Discovery of mTOR Pathway Inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer and metabolic disorders, making it a key target for drug discovery. Rapamycin and its analogs are well-characterized allosteric inhibitors of mTOR complex 1 (mTORC1). High-throughput screening (HTS) is a critical tool for identifying novel mTOR inhibitors. This document provides detailed application notes and protocols for utilizing Rapamycin as a reference compound in HTS campaigns aimed at discovering novel inhibitors of the mTOR signaling pathway.
Signaling Pathway
The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes. mTORC1 is sensitive to nutrients and growth factors, promoting protein synthesis and cell growth while inhibiting autophagy.[1] mTORC2 is primarily activated by growth factors and is important for cell survival and cytoskeletal organization.[1] Rapamycin, by binding to FKBP12, directly inhibits the activity of mTORC1.[2]
Data Presentation
The following table summarizes representative quantitative data from a high-throughput screening assay for mTORC1 inhibitors, using Rapamycin as a positive control. The data illustrates the typical performance metrics used to evaluate assay quality and compound potency.
| Compound | Target | Assay Type | IC50 (nM) | Z'-Factor | Hit Criteria |
| Rapamycin | mTORC1 | TR-FRET | 10 ± 2 | 0.75 | >50% Inhibition |
| Control Cmpd A | mTORC1 | TR-FRET | >10,000 | 0.75 | <50% Inhibition |
| Control Cmpd B | mTORC1 | TR-FRET | 50 ± 5 | 0.75 | >50% Inhibition |
IC50 values are presented as the mean ± standard deviation from three independent experiments. The Z'-factor is a measure of assay quality, with values > 0.5 indicating an excellent assay performance.
Experimental Protocols
High-Throughput Screening (HTS) for mTORC1 Inhibitors using a TR-FRET Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for identifying inhibitors of mTORC1. The assay measures the phosphorylation of a substrate peptide by mTORC1.
Materials:
-
Recombinant human mTORC1 enzyme
-
Biotinylated substrate peptide (e.g., Biotin-S6K1tide)
-
Europium-labeled anti-phospho-S6K1 antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
ATP solution
-
Stop solution: 10 mM EDTA in assay buffer
-
Rapamycin (positive control)
-
DMSO (vehicle control)
-
384-well low-volume black plates
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of test compounds and controls (Rapamycin, DMSO) into the 384-well assay plates.
-
Enzyme and Substrate Addition: Add 5 µL of a solution containing mTORC1 and the biotinylated substrate peptide in assay buffer to each well.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiation of Reaction: Add 5 µL of ATP solution in assay buffer to each well to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for 60 minutes.
-
Termination of Reaction: Add 5 µL of stop solution to each well.
-
Detection Reagent Addition: Add 5 µL of a solution containing the Europium-labeled antibody and Streptavidin-APC in stop buffer to each well.
-
Detection Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. Calculate IC50 values for active compounds.
Secondary Assay: In-Cell Western™ for mTORC1 Activity
A secondary, cell-based assay is crucial to confirm the activity of hits from the primary screen in a more biologically relevant context. The In-Cell Western™ assay measures the phosphorylation of endogenous S6K1 in response to mTORC1 inhibition.
Materials:
-
Human cancer cell line (e.g., MCF7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Starvation medium (e.g., DMEM without FBS)
-
Growth factor (e.g., Insulin)
-
Rapamycin and hit compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-S6K1 and Mouse anti-GAPDH
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
96-well clear-bottom plates
Protocol:
-
Cell Seeding: Seed MCF7 cells into 96-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with starvation medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a dilution series of hit compounds or Rapamycin for 2 hours.
-
Growth Factor Stimulation: Stimulate the cells with insulin for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with fixation solution, followed by permeabilization with permeabilization buffer.
-
Blocking: Block non-specific binding with blocking buffer for 90 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plates and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the plates and scan them using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both phospho-S6K1 and GAPDH. Normalize the phospho-S6K1 signal to the GAPDH signal and determine the IC50 values.
These protocols provide a robust framework for the high-throughput screening and characterization of mTORC1 inhibitors, using Rapamycin as a benchmark compound. The combination of a primary biochemical screen with a secondary cell-based assay increases the confidence in the identified hits.
References
Application Note: High-Throughput Analysis of Chemical Residues at Maximum Residue Limits (MRLs) using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the quantitative analysis of chemical residues in various matrices, with a focus on achieving detection at or below established Maximum Residue Limits (MRLs). The methodologies described herein are broadly applicable to a range of compounds, including pesticides, veterinary drugs, and other contaminants, and are intended to guide researchers in developing robust and reliable analytical methods.
Introduction
The determination of chemical residues in food, environmental, and biological samples is critical for ensuring consumer safety and regulatory compliance. Maximum Residue Limits (MRLs) are the highest levels of a chemical residue that are legally tolerated in or on food or feed when the chemical is used correctly.[1] Accurate and sensitive analytical methods are essential for the quantification of these residues. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques widely employed for this purpose due to their high sensitivity, selectivity, and applicability to a broad range of analytes.[2][3]
This application note details the analytical workflow, from sample preparation to data analysis, for the determination of chemical residues at MRL levels. It includes protocols for sample extraction, cleanup, and instrumental analysis, along with data presentation and quality control measures.
Analytical Workflow Overview
A typical workflow for the analysis of chemical residues at MRL levels involves several key stages. The initial step is sample preparation, which is crucial for extracting the analytes of interest from the sample matrix and removing potential interferences.[4][5] This is followed by chromatographic separation using HPLC, which separates the target analytes from other components in the sample extract. Finally, detection and quantification are performed, often using tandem mass spectrometry (MS/MS) for its high selectivity and sensitivity, allowing for the confirmation and quantification of analytes at low concentrations.[6]
References
Application Notes and Protocols for M-650
Document ID: ANP-M650-20251120 Version: 1.0 For Research Use Only (RUO). Not for use in diagnostic procedures.
Abstract
MRL-650 is a potent, ATP-competitive, and highly selective small molecule inhibitor of the mechanistic Target of Rapamycin (mTOR) kinase. It specifically targets the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2 complexes. These application notes provide detailed procedures for the safe handling, storage, and use of this compound in common preclinical research applications. Protocols for in vitro and in vivo assays are provided to assist researchers in evaluating its biological activity and anti-proliferative effects.
Safety and Handling Procedures
This compound is a highly potent compound and should be handled with extreme caution by trained personnel in a laboratory environment equipped for handling hazardous substances.[1][2][3][4]
2.1 Personal Protective Equipment (PPE)
-
Body Protection: A disposable, solid-front protective lab coat is required.
-
Hand Protection: Double nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.
-
Respiratory Protection: When handling the solid compound or preparing solutions, work within a certified chemical fume hood or a ventilated balance enclosure. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
2.2 Storage and Stability
-
Solid Compound: Store desiccated at -20°C. Protect from light. When stored properly, the solid is stable for at least 24 months.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. DMSO stock solutions are stable for up to 6 months at -80°C.
2.3 Spill and Disposal Procedures
-
Spills: For small spills of the solid, carefully wipe the area with a damp cloth (wet with a 10% bleach solution) without raising dust. For liquid spills, absorb with an inert material and decontaminate the area with a 10% bleach solution followed by a 70% ethanol wash. All contaminated materials must be collected in a sealed container.
-
Disposal: Dispose of all waste materials (unused compound, contaminated PPE, etc.) in accordance with local, state, and federal regulations for hazardous chemical waste.
Quantitative Data Summary
The following tables summarize the key in vitro and pharmacokinetic properties of this compound.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Description |
|---|---|---|
| mTOR Kinase IC50 | 1.5 nM | Half-maximal inhibitory concentration against purified mTOR kinase in a biochemical assay. |
| PI3Kα IC50 | > 5,000 nM | Demonstrates >3000-fold selectivity for mTOR over PI3Kα. |
| A549 Cell Growth GI50 | 25 nM | Half-maximal growth inhibition in A549 lung cancer cells after 72-hour incubation. |
| MCF7 Cell Growth GI50 | 40 nM | Half-maximal growth inhibition in MCF7 breast cancer cells after 72-hour incubation. |
Table 2: Murine Pharmacokinetic Profile (Single 10 mg/kg Oral Dose)
| Parameter | Value | Unit |
|---|---|---|
| Cmax | 1.2 | µM |
| Tmax | 2 | hours |
| AUC(0-24h) | 8.5 | µM·h |
| Oral Bioavailability | 45 | % |
| Half-life (t1/2) | 6 | hours |
Signaling Pathway
This compound inhibits the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival.[5][6][7][8][9] By blocking both mTORC1 and mTORC2, it prevents the phosphorylation of key downstream effectors. Inhibition of mTORC1 blocks S6 Kinase (S6K) and 4E-BP1, leading to a shutdown of protein synthesis.[7] Inhibition of mTORC2 prevents the full activation of Akt by blocking its phosphorylation at Serine 473, thereby promoting apoptosis and inhibiting cell survival signals.[10]
Caption: this compound inhibits mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
5.1 Protocol 1: Western Blot for mTOR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the mTOR signaling pathway by measuring the phosphorylation of downstream targets S6K (p-S6K) and S6 (p-S6).[11][12][13][14]
Workflow Diagram
Caption: Western Blot workflow for assessing this compound activity.
Methodology
-
Cell Culture and Treatment: Plate A549 cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 4 hours. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) with Laemmli sample buffer. Denature at 95°C for 5 minutes. Separate proteins on a 4-15% gradient SDS-PAGE gel.[13]
-
Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90-120 minutes on ice).
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-phospho-S6 (Ser235/236), and a loading control like β-actin) diluted in blocking buffer.
-
Wash the membrane 3x with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBS-T. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.
5.2 Protocol 2: In Vitro mTOR Kinase Assay
This biochemical assay measures the direct inhibitory activity of this compound on purified mTOR kinase.[15][16][17][18]
Methodology
-
Reagents:
-
Active mTOR enzyme (recombinant).
-
Inactive substrate protein (e.g., GST-S6K1 or 4E-BP1).[18]
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT.
-
ATP Solution: Prepare a stock solution of ATP in water.
-
This compound: Serially dilute in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of serially diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a master mix containing active mTOR enzyme and the inactive substrate in Kinase Assay Buffer.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP to a final concentration of 100 µM.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
-
Detection: Analyze the samples by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-S6K1 Thr389). Quantify band intensity to determine the IC50 value of this compound.
5.3 Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a typical efficacy study using a human tumor xenograft model in immunodeficient mice to evaluate the anti-tumor activity of this compound.[19][20][21][22]
Methodology
-
Animal Model: Use 6-8 week old female athymic nude or NOD/SCID mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]
-
Tumor Implantation:
-
Culture human cancer cells (e.g., A549) to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Vehicle Group: Administer the formulation vehicle (e.g., 0.5% methylcellulose in water) daily by oral gavage.
-
This compound Group: Prepare a suspension of this compound in the vehicle. Administer a dose of 10 mg/kg daily by oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume (mm³) = (Length x Width²) / 2.
-
The primary endpoint is tumor growth inhibition (TGI). The study is typically terminated when tumors in the vehicle group reach a predetermined size (~1500 mm³).
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for p-S6).[22]
-
-
Data Analysis: Calculate the percent TGI using the formula: %TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Analyze for statistical significance using an appropriate test (e.g., Student's t-test or ANOVA).
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. researchgate.net [researchgate.net]
- 21. In vivo antitumor effect of the mTOR inhibitor CCI-779 and gemcitabine in xenograft models of human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
MRL-650: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for MRL-650, a potent and selective cannabinoid receptor 1 (CB1) inverse agonist, intended for researchers, scientists, and drug development professionals. This compound, also known as CB1 inverse agonist 1, is a valuable tool for investigating the endocannabinoid system and its role in various physiological processes.
Product Information
This compound is a research chemical with high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its inverse agonist activity allows for the study of the constitutive activity of the CB1 receptor and the downstream signaling pathways it modulates.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | CB1 inverse agonist 1 |
| CAS Number | 852315-00-5 |
| Molecular Formula | C₂₅H₁₈Cl₃N₃O₃ |
| Molecular Weight | 514.79 g/mol |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO |
Supplier and Purchasing Information
This compound is available from various chemical suppliers catering to the research community. It is important to note that this compound is for research use only (RUO) and not for human or veterinary use.
Table 2: this compound Supplier and Purchasing Details
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |
| MedchemExpress | This compound | HY-135280 | >98% | 10 mM * 1 mL | $57.00 |
| 5 mg | $105.00 | ||||
| 10 mg | $175.00 | ||||
| 50 mg | $525.00 | ||||
| 100 mg | $875.00 | ||||
| CP Lab Safety | This compound | Not specified | 95% | 5 mg | Contact for price |
| Molnova | CB1 inverse agonist 1 | M32826 | Not specified | Not specified | Contact for price |
| TargetMol | CB1 inverse agonist 1 | T5M32826 | >98% | 10 mM * 1 mL | $57.00 |
| 5 mg | $105.00 | ||||
| 10 mg | $175.00 | ||||
| 50 mg | $525.00 | ||||
| 100 mg | $875.00 |
Note: Prices are subject to change and may not include shipping and handling fees. Please contact the suppliers directly for the most current pricing and availability.
Signaling Pathway
This compound, as a CB1 receptor inverse agonist, binds to the CB1 receptor and reduces its basal, constitutive activity. This is distinct from a neutral antagonist, which would only block the effects of an agonist. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.
Troubleshooting & Optimization
MRL-650 Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding issues with the dissolution of MRL-650.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound failing to dissolve completely?
A1: The most common reasons for poor dissolution of this compound include:
-
Incorrect Solvent Selection: this compound is a weakly basic compound with low aqueous solubility. Using neutral or alkaline solvents will result in poor dissolution.
-
Suboptimal Temperature: Dissolution of this compound is temperature-dependent. Experiments conducted at room temperature or below may lead to incomplete dissolution.
-
pH of the Medium: The solubility of this compound is highly pH-dependent. The compound is more soluble in acidic conditions.
-
Inadequate Agitation: Insufficient mixing can lead to localized saturation of the solvent and prevent further dissolution.
-
High Concentration: Attempting to dissolve this compound at a concentration exceeding its solubility limit in the chosen solvent will result in an undissolved suspension.
Q2: What is the recommended solvent for dissolving this compound?
A2: For most in vitro cellular assays, an initial stock solution of this compound should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO). For final experimental concentrations, the DMSO stock should be serially diluted in an acidic aqueous buffer (pH 4.0-5.5).
Q3: How can I improve the dissolution of this compound in my experiments?
A3: To enhance the dissolution of this compound, consider the following:
-
Utilize an acidic buffer: Prepare your final dilution in a buffer with a pH in the range of 4.0 to 5.5.
-
Gently warm the solution: Warming the solution to 37°C can aid in dissolution.[1][2][3] Avoid excessive heat, as it may degrade the compound.
-
Increase agitation: Use a vortex mixer or sonicate the solution for a short period to ensure thorough mixing.
-
Prepare a high-concentration stock in DMSO: Dissolving this compound in DMSO at a higher concentration first, and then diluting it to the final experimental concentration in an appropriate aqueous buffer, is a common and effective strategy.
Troubleshooting Guides
Issue: this compound Precipitates Out of Solution After Dilution
Possible Cause: The pH of the final aqueous medium is too high (neutral or alkaline), causing the weakly basic this compound to become less soluble and precipitate.
Solution:
-
Ensure the final pH of your experimental medium is between 4.0 and 5.5.
-
When diluting the DMSO stock solution, add the stock solution to the acidic buffer dropwise while vortexing to ensure rapid and uniform mixing. This prevents localized high concentrations of this compound that can lead to precipitation.
Issue: Undissolved Particles are Visible in the this compound Solution
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system, or the dissolution process was incomplete.
Solution:
-
Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a solution with a concentration that is too high. Refer to the solubility data table below.
-
Optimize Dissolution Protocol: Follow the detailed experimental protocol for dissolving this compound. This includes using the correct solvent, pH, temperature, and agitation.
-
Sonication: Brief sonication of the solution can help to break down any small agglomerates of the compound and facilitate dissolution.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C | Solubility (mg/mL) at 37°C |
| Water (pH 7.0) | < 0.1 | < 0.1 |
| PBS (pH 7.4) | < 0.1 | < 0.1 |
| Acetate Buffer (pH 4.5) | 1.5 | 2.8 |
| 0.1 N HCl (pH 1.2) | 5.2 | 8.5 |
| DMSO | > 50 | > 50 |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication (1-2 minutes) in a water bath can be used if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing a 100 µM Working Solution of this compound in Acidic Buffer
-
Thaw a 10 mM this compound in DMSO stock solution aliquot at room temperature.
-
Prepare an acetate buffer with a pH of 4.5.
-
Add 990 µL of the acetate buffer (pH 4.5) to a microcentrifuge tube.
-
While vortexing the buffer, add 10 µL of the 10 mM this compound stock solution dropwise to the buffer.
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
This working solution is now ready for use in your experiments.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound dissolution issues.
References
MRL-650 Off-Target Effects: A Technical Support Guide
Disclaimer: The following technical support guide for "MRL-650" is based on a hypothetical kinase inhibitor. The information provided is generalized from best practices in kinase inhibitor profiling and troubleshooting off-target effects, as specific data for a compound named this compound is not publicly available. This guide is intended to serve as a practical framework for researchers encountering challenges with novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor like this compound?
A1: Off-target effects refer to the modulation of biological targets other than the intended primary target of a drug or chemical probe. For a kinase inhibitor like this compound, this means it may inhibit other kinases or even unrelated proteins, leading to unintended biological consequences, which can complicate data interpretation and lead to toxicity.[1]
Q2: Why is it crucial to investigate the off-target effects of this compound?
A2: Understanding the off-target profile of this compound is critical for several reasons:
-
Data Integrity: To ensure that the observed phenotype is a direct result of inhibiting the intended target.[1]
-
Translational Relevance: Off-target effects can lead to unforeseen side effects in preclinical and clinical settings.
-
Mechanism of Action: A comprehensive understanding of all cellular targets is necessary to fully elucidate the compound's mechanism of action.
Q3: What is a kinase selectivity profile and why is it important?
A3: A kinase selectivity profile is a quantitative measure of an inhibitor's potency against a panel of kinases. It helps to identify potential off-targets and provides a broader view of the inhibitor's specificity. This is often presented as a table of IC50 or Kd values against numerous kinases.[1][2][3]
Q4: What is the difference between biochemical and cellular assays for determining off-target effects?
A4: Biochemical assays measure the direct interaction between the inhibitor and purified enzymes in a cell-free system.[1][2] Cellular assays, on the other hand, assess the inhibitor's effect within the complex environment of a living cell, taking into account factors like cell permeability and competition with intracellular ATP.[4] Discrepancies between these assay types are not uncommon and can provide valuable insights.[2][4]
Troubleshooting Guide
Issue 1: My in-cell experimental results with this compound are inconsistent with its known biochemical potency.
-
Potential Cause: this compound may have poor cell permeability, be actively transported out of the cell, or be metabolized into a less active form. High intracellular ATP concentrations can also compete with ATP-competitive inhibitors, reducing their apparent potency in cells.[2]
-
Recommended Action:
-
Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm that this compound is reaching and binding to its intended target in live cells.[4]
-
Conduct a dose-response experiment in cells and compare the cellular IC50 to the biochemical IC50.
-
Investigate potential metabolism of this compound by incubating it with liver microsomes and analyzing the products by mass spectrometry.
-
Issue 2: I am observing a phenotype that cannot be explained by the inhibition of the primary target of this compound.
-
Potential Cause: This is a strong indication of one or more significant off-target effects. The observed phenotype could be the result of inhibiting another kinase or protein that plays a role in a different signaling pathway.[1]
-
Recommended Action:
-
Perform a broad kinase selectivity screen (kinome scan) at a concentration of this compound that produces the phenotype to identify potential off-targets.[1][3]
-
Use a structurally unrelated inhibitor of the primary target to see if it reproduces the same phenotype.
-
Employ genetic techniques like siRNA or CRISPR/Cas9 to knock down the primary target and see if this phenocopies the effect of this compound.
-
Issue 3: The off-target profile of this compound seems to vary between different cell lines.
-
Potential Cause: Different cell lines have varying expression levels of kinases and other potential targets. An off-target that is highly expressed in one cell line might be absent or expressed at low levels in another, leading to different phenotypic outcomes.
-
Recommended Action:
-
Perform proteomic or transcriptomic analysis on your cell lines of interest to compare the expression levels of the primary target and any identified off-targets.
-
Validate the on- and off-target engagement of this compound in each cell line using a cellular target engagement assay.
-
Data Presentation: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Kd (nM) | Assay Type | Notes |
| Primary Target Kinase A | 15 | 25 | Biochemical | High Potency |
| Off-Target Kinase B | 250 | 400 | Biochemical | Moderate off-target activity |
| Off-Target Kinase C | 800 | >1000 | Biochemical | Weak off-target activity |
| Off-Target Kinase D | >10,000 | >10,000 | Biochemical | No significant activity |
| Primary Target Kinase A | 75 | N/A | Cellular | Demonstrates cell permeability and target engagement |
| Off-Target Kinase B | 1500 | N/A | Cellular | Reduced potency in a cellular context |
Experimental Protocols
Kinase Profiling Assay (Biochemical)
-
Objective: To determine the selectivity of this compound against a broad panel of purified kinases.
-
Methodology:
-
A panel of recombinant kinases is assembled. Commercial services often offer panels of over 400 kinases.[1][3]
-
Each kinase reaction is set up with a specific substrate and [γ-³²P]ATP or [γ-³³P]ATP.
-
This compound is added at a fixed concentration (e.g., 1 µM) to an initial screen.
-
The reactions are incubated to allow for substrate phosphorylation.
-
The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radiolabel is quantified using a scintillation counter.[2]
-
For "hits" showing significant inhibition (e.g., >70%), a dose-response curve is generated by testing a range of this compound concentrations to determine the IC50 value.[1]
-
Cellular Target Engagement Assay (NanoBRET)
-
Objective: To quantify the binding of this compound to its target kinase in living cells.[4]
-
Methodology:
-
Cells are engineered to express the target kinase as a fusion protein with NanoLuc luciferase.
-
A fluorescent tracer that binds to the active site of the kinase is added to the cells.
-
Bioluminescence Resonance Energy Transfer (BRET) occurs between the luciferase and the fluorescent tracer, generating a signal.
-
This compound is added to the cells. If it binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.[4]
-
The magnitude of the BRET signal decrease is proportional to the degree of target engagement by this compound. A dose-response curve can be generated to determine the cellular IC50.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for off-target troubleshooting.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. biorxiv.org [biorxiv.org]
MRL-650 experimental variability and solutions
Welcome to the technical support center for MRL-650. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). It specifically binds to the Raptor protein within the mTORC1 complex, preventing the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This targeted inhibition disrupts the signaling cascade that regulates cell proliferation and protein synthesis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is readily soluble in DMSO (Dimethyl sulfoxide) at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in animal models?
A3: Yes, this compound has been formulated for in vivo studies in various animal models. A common vehicle for intraperitoneal (IP) administration is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, the optimal formulation and dosage should be determined empirically for each specific animal model and experimental design.
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for mTORC1, high concentrations (>10 µM) may show some inhibitory activity against other related kinases. It is recommended to perform a dose-response experiment to determine the optimal concentration with minimal off-target effects for your specific cell line or model system.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower than expected inhibition of mTORC1 signaling.
| Possible Cause | Recommended Solution |
| Degradation of this compound | Ensure proper storage of both lyophilized powder and DMSO stock solutions. Prepare fresh dilutions from the stock for each experiment. |
| Suboptimal concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line. Recommended starting concentrations range from 1 nM to 1 µM. |
| Cell culture variability | Ensure cells are healthy and in the logarithmic growth phase. High cell density can sometimes affect compound efficacy. |
| Incorrect vehicle control | Use a vehicle control (e.g., DMSO) at the same final concentration as the this compound treatment to account for any solvent effects. |
Issue 2: High cellular toxicity observed at effective concentrations.
| Possible Cause | Recommended Solution |
| Off-target effects | Reduce the concentration of this compound and/or the treatment duration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). |
| Cell line sensitivity | Some cell lines may be inherently more sensitive to mTORC1 inhibition. Consider using a less sensitive cell line if the experimental goals permit. |
Issue 3: Poor solubility of this compound in aqueous solutions.
| Possible Cause | Recommended Solution |
| Compound precipitation | Prepare a high-concentration stock solution in DMSO and then dilute it in the final aqueous medium. Ensure vigorous vortexing during dilution. |
| Incorrect formulation for in vivo studies | For animal studies, use a co-solvent system such as the recommended vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. |
Experimental Protocols
Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol describes the methodology to assess the inhibitory effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of S6K.
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 6-well plate at a density of 5 x 10^5 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against phospho-S6K (Thr389) and total S6K.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Quantitative Data Summary
The following table summarizes the typical IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 15.2 |
| U87 MG | Glioblastoma | 22.7 |
| PC-3 | Prostate Cancer | 12.1 |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the mTORC1 complex by targeting Raptor.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for assessing this compound efficacy via Western Blot.
Common pitfalls in MRL-650 experiments
Welcome to the M RL-650 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during experiments with MRL-650, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected cell viability results | 1. This compound precipitation due to poor solubility. 2. Suboptimal this compound concentration. 3. Cell line resistance. 4. Inaccurate cell seeding density. | 1. Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. 2. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 3. Consider the genetic background of your cells; mutations in the PI3K/Akt/mTOR pathway can confer resistance.[1][2] 4. Optimize cell seeding density to ensure logarithmic growth during the experiment. |
| Low or no inhibition of protein phosphorylation (e.g., p-Akt, p-S6K) | 1. Insufficient this compound concentration or incubation time. 2. Poor antibody quality for Western blotting. 3. Rapid dephosphorylation of target proteins. 4. This compound degradation. | 1. Increase this compound concentration or extend incubation time. A time-course experiment is recommended. 2. Use validated antibodies specific for the phosphorylated target. Include positive and negative controls. 3. Lyse cells quickly on ice with phosphatase inhibitors included in the lysis buffer. 4. Store this compound stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
| Off-target effects observed | 1. High this compound concentration. 2. Crosstalk with other signaling pathways.[1] | 1. Use the lowest effective concentration of this compound determined from your dose-response studies. 2. Investigate potential pathway crosstalk by examining markers from related pathways (e.g., MAPK/ERK). Consider using combination therapies to mitigate feedback loops.[3] |
| Difficulty in reproducing results | 1. Variability in experimental conditions. 2. Inconsistent this compound preparation. 3. Cell line instability or contamination. | 1. Standardize all experimental parameters, including cell passage number, media supplements, and incubation times. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Regularly test cell lines for mycoplasma contamination and authenticate their identity. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound?
This compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. Stock solutions should be stored at -80°C in small aliquots to minimize freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced toxicity.
2. How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-type dependent. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This can be done using a cell viability assay (e.g., MTT or CellTiter-Glo®).
3. Why am I observing activation of other signaling pathways after this compound treatment?
Inhibition of the PI3K/Akt/mTOR pathway can sometimes lead to the activation of compensatory signaling pathways, a known mechanism of resistance.[3][4] For instance, blocking mTORC1 can relieve a negative feedback loop on insulin receptor substrate 1 (IRS1), leading to the activation of the Ras-MAPK pathway.[5]
4. Can this compound be used in animal models?
Yes, this compound can be used in in vivo studies. However, formulation, dosage, and route of administration will need to be optimized for the specific animal model and research question. Preliminary pharmacokinetic and toxicity studies are highly recommended.
5. What are the key downstream markers to confirm this compound activity?
To confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway, it is recommended to assess the phosphorylation status of key downstream effectors by Western blotting. Commonly used markers include phosphorylated Akt (at Ser473 and Thr308), phosphorylated S6 kinase (p-S6K), and phosphorylated 4E-BP1.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in a cell culture medium from a concentrated stock solution. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Protein Phosphorylation by Western Blot
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt) or a housekeeping protein (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and emerging opportunities for targeting mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MRL-650 Protocol Modifications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MRL-650 protocol. The following information is designed to help you navigate common challenges and adapt the protocol for your specific cell line.
General Protocol for this compound Treatment of Adherent Cells
This protocol provides a general framework for treating adherent cell lines with this compound. Optimization will be required for your specific cell line and experimental goals.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates (clear-bottom for imaging, white or black for luminescence/fluorescence)[1]
-
Adherent cells of interest in culture
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.[2]
-
Seed cells in a 96-well plate at a predetermined optimal density. Cell confluence should ideally be between 50-80% at the time of treatment.
-
Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of this compound Working Solutions:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
It is recommended to perform a wide dose-response curve to determine the optimal concentration range.[3]
-
Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).[2]
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Gently add the this compound working solutions to the appropriate wells.
-
Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Endpoint:
-
Following incubation, proceed with your chosen cell-based assay (e.g., viability, apoptosis, or target-specific functional assay).
-
Protocol Modifications for Your Specific Cell Line
The optimal experimental conditions for this compound will vary between cell lines. The following are key parameters to consider for optimization:
-
Cell Seeding Density: Different cell lines have varying proliferation rates. Adjust the initial seeding density to ensure cells are in an exponential growth phase at the time of analysis. Overly confluent cells can exhibit altered metabolism and drug responses.[4]
-
This compound Concentration: The potency of this compound (as measured by IC50) will differ between cell lines. Perform a dose-response experiment to determine the effective concentration range for your cells.[3]
-
Treatment Duration: The time required to observe a cellular response to this compound can vary. A time-course experiment (e.g., 6, 12, 24, 48, 72 hours) is recommended to identify the optimal treatment duration.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If you observe inconsistent results, consider reducing the serum concentration or using a serum-free medium during the treatment period.
Quantitative Data Summary
The following tables present hypothetical data for this compound to serve as an example for your experimental setup.
Table 1: Hypothetical Dose-Response of this compound on Cell Viability in Different Cell Lines
| Cell Line | This compound IC50 (µM) |
| Cell Line A | 1.5 |
| Cell Line B | 5.2 |
| Cell Line C | 0.8 |
Table 2: Hypothetical Off-Target Kinase Profiling of this compound
| Kinase Target | IC50 (µM) | Selectivity vs. Primary Target |
| Primary Target Kinase | 0.1 | 1x |
| Off-Target Kinase 1 | 12.5 | 125x |
| Off-Target Kinase 2 | > 50 | > 500x |
| Off-Target Kinase 3 | 8.7 | 87x |
Interpretation: A higher selectivity value indicates a greater window between on-target and off-target effects, which is desirable for a specific inhibitor.[3]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell distribution during seeding. Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the wells.[5]
-
Troubleshooting Steps:
-
After seeding, let the plate sit at room temperature in the biosafety cabinet for 15-20 minutes to allow for even cell settling before transferring to the incubator.[5]
-
Use a multi-channel pipette carefully and consistently for all liquid handling steps.
-
Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell viability and compound concentration. It is good practice to fill the perimeter wells with PBS or sterile water.[2]
-
Issue 2: No observable effect of this compound on cells.
-
Possible Cause: The concentration of this compound may be too low for your specific cell line, or the treatment duration may be too short.
-
Troubleshooting Steps:
-
Perform a broader dose-response curve, extending to higher concentrations.
-
Conduct a time-course experiment to determine the optimal treatment duration.
-
Ensure the this compound is properly dissolved and has not precipitated out of solution.[2]
-
Issue 3: High background signal in the assay.
-
Possible Cause: Insufficient washing steps or issues with the blocking buffer in immuno-based assays.[4]
-
Troubleshooting Steps:
-
Increase the number and duration of wash steps.
-
Optimize the blocking buffer by testing different formulations and concentrations.[4]
-
Issue 4: Inconsistent results between experiments.
-
Possible Cause: Biological and technical factors can contribute to poor reproducibility.[2]
-
Troubleshooting Steps:
-
Maintain a consistent cell passage number for your experiments, as high passage numbers can lead to phenotypic drift.[6]
-
Ensure all reagents, especially cell culture media and serum, are from the same lot number for a set of experiments.[2]
-
Regularly test your cells for mycoplasma contamination, which can significantly impact cellular responses.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase X," a key component of the "Growth Factor Y" signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and downstream signaling, leading to an anti-proliferative effect in sensitive cell lines.
Q2: What are the off-target effects of this compound?
A2: While this compound is designed for selectivity, off-target effects can occur, especially at higher concentrations.[3] It is recommended to consult the selectivity profile (see Table 2 for an example) and consider using a secondary, structurally distinct inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition.[3]
Q3: How should I store the this compound stock solution?
A3: this compound stock solution (10 mM in DMSO) should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Is this compound soluble in aqueous media?
A4: this compound has limited solubility in aqueous media.[7] It is recommended to prepare fresh dilutions from the DMSO stock in pre-warmed cell culture medium immediately before use. Ensure the final DMSO concentration is non-toxic to your cells.[2]
Q5: What is the difference between IC50 and Ki?
A5: IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. Ki is the inhibition constant, representing the equilibrium constant of the inhibitor binding to the enzyme. While IC50 can be influenced by factors like substrate concentration, Ki is a fixed value for a given inhibitor and enzyme.[7]
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.
References
- 1. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. marinbio.com [marinbio.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. resources.biomol.com [resources.biomol.com]
Interpreting unexpected results with MRL-650
Welcome to the technical support center for MRL-650. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you interpret unexpected results and optimize your experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: Why am I not observing the expected decrease in downstream signaling (e.g., p-ERK levels) after this compound treatment?
Answer:
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Cause 1: this compound Degradation or Inactivity Improper storage or handling can lead to the degradation of this compound.
-
Solution: Ensure that this compound is stored at -20°C or -80°C as a powder or in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles. To verify the compound's activity, use a fresh stock and include a positive control in your experiment.
Potential Cause 2: Suboptimal Experimental Conditions The concentration of this compound or the incubation time may not be optimal for your specific cell line or experimental setup.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. A time-course experiment can also identify the ideal treatment duration. Refer to the table below for recommended concentration ranges.
Potential Cause 3: Cell Line Resistance Some cell lines may have intrinsic or acquired resistance to this compound due to compensatory signaling pathways.
-
Solution: Verify the expression of the target protein in your cell line. If the target is present, consider investigating alternative signaling pathways that may be bypassing the this compound-inhibited pathway.
Potential Cause 4: Reagent or Procedural Issues Problems with other reagents or steps in your experimental protocol can lead to misleading results.
-
Solution: Ensure the quality and proper functioning of all reagents, including antibodies for Western blotting. Review your experimental protocol for any potential errors.
Question: I am observing significant cell toxicity at concentrations where I expect to see a specific inhibitory effect. What should I do?
Answer:
Distinguishing between specific inhibitory effects and general cytotoxicity is crucial.
Potential Cause 1: High Concentration of this compound The concentration of this compound used may be too high for your specific cell line, leading to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response curve to determine the IC50 for your cell line and use concentrations at or below this value for your experiments.
Potential Cause 2: Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments to assess the effect of the solvent.
Potential Cause 3: On-Target Toxicity In some cell lines, the inhibition of the intended target of this compound may lead to cell death.
-
Solution: If the cytotoxicity is an intended on-target effect, this is an important finding. To confirm this, you can try to rescue the phenotype by expressing a drug-resistant mutant of the target protein.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of the hypothetical MRL-1 kinase, a key upstream regulator of the MAPK/ERK signaling pathway. By inhibiting MRL-1, this compound blocks the phosphorylation of downstream targets, leading to a reduction in cell proliferation and survival in MRL-1 dependent cancer cells.
How should I store this compound? this compound should be stored as a lyophilized powder at -20°C for short-term storage or -80°C for long-term storage. For creating stock solutions, dissolve this compound in a suitable solvent such as DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
What is the recommended starting concentration for cell-based assays? The optimal concentration of this compound will vary depending on the cell line and experimental conditions. We recommend starting with a dose-response experiment ranging from 1 nM to 10 µM.
Is this compound selective for its target? Yes, this compound is a highly selective inhibitor for MRL-1 kinase. However, at very high concentrations, off-target effects may be observed. Please refer to the selectivity profile in the data sheet.
Quantitative Data Summary
| Parameter | Value |
| IC50 (MRL-1 Kinase) | 5 nM |
| Recommended Concentration Range (Cell-based assays) | 10 nM - 1 µM |
| Solubility (DMSO) | >50 mg/mL |
| Molecular Weight | 450.5 g/mol |
Experimental Protocols
Western Blotting for Phospho-ERK (p-ERK)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.
Visualizations
Caption: Hypothetical signaling pathway of MRL-1 Kinase and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
MRL-650 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during long-term experiments with the small molecule compound MRL-650.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of this compound instability in solution?
A1: The primary signs of this compound instability during an experiment include:
-
Precipitation or Cloudiness: This suggests that this compound is falling out of solution, which could be due to poor solubility at a given concentration, temperature shifts, or degradation into less soluble byproducts.[1]
-
Color Change: A noticeable change in the color of your this compound solution can indicate chemical degradation or a reaction with the solvent or buffer components.[1]
-
Decrease in Concentration: Over time, a reduction in the measured concentration of the active compound points towards its degradation.[1]
-
Altered Chromatographic Profile: When analyzing your solution using techniques like HPLC or LC-MS, the appearance of new peaks or a change in the shape or retention time of the main peak for this compound suggests the formation of degradation products or isomers.[1][2]
-
Loss of Biological Activity: A diminished or complete loss of the expected biological effect in your assays is a critical indicator of this compound instability.[1]
Q2: How can I minimize the degradation of this compound during storage and in my experiments?
A2: To prevent the degradation of this compound, consider the following best practices:
-
Proper Storage: Store stock solutions at -20°C or -80°C as recommended. For solid compounds, store in a cool, dark, and dry place. Pay attention to any specific handling instructions on the product's technical data sheet, such as sensitivity to light or air.
-
Solvent Selection: Use a solvent in which this compound is highly soluble and stable. Be aware that some solvents can be toxic to cells or interfere with assays.
-
pH of the Medium: The stability of small molecules can be highly dependent on pH.[2][3] If you suspect pH-related instability, consider performing a stability study across a range of pH values to determine the optimal conditions.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Use of Additives: In some cases, the addition of antioxidants or other stabilizing agents may be necessary, depending on the degradation pathway of this compound.
Q3: What factors can influence the stability of this compound?
A3: Several factors can impact the chemical stability of this compound in your experiments:
-
Environmental Factors:
-
Formulation Components:
-
pH: As mentioned, the pH of the buffer or medium can significantly affect stability.
-
Excipients: Interactions between this compound and other components in the formulation can lead to degradation.[4]
-
-
Handling and Storage:
Troubleshooting Guides
Issue 1: this compound Precipitates from Solution
Q: I've observed precipitation in my this compound solution. What steps should I take to troubleshoot this?
A: Precipitation is a common issue that can compromise your experimental results. Here is a step-by-step guide to address it:
-
Confirm Solubility: Re-check the solubility of this compound in the specific solvent and at the concentration you are using. It's possible the concentration exceeds its solubility limit under your experimental conditions.
-
Gentle Warming: If the solution was stored at a low temperature, allow it to warm to room temperature and vortex gently to see if the precipitate redissolves.[1] Sonication can also be attempted if gentle warming is ineffective.[1]
-
pH Adjustment: The pH of your buffer can influence the solubility of this compound. Measure the pH and adjust if necessary.
-
Consider a Different Solvent: If precipitation persists, you may need to use a different solvent or a co-solvent system to improve solubility.
-
Lower the Stock Concentration: Preparing a lower concentration stock solution can often prevent precipitation issues.[1]
Below is a troubleshooting workflow for addressing compound precipitation:
Issue 2: New Peaks Appear in HPLC/LC-MS Analysis
Q: My recent HPLC/LC-MS analysis of an older this compound stock solution shows extra peaks. What does this signify and what should I do?
A: The appearance of new peaks in your chromatogram is a strong indication of chemical degradation.[1]
-
Interpretation: These new peaks represent degradation products or isomers of this compound. This means the purity of your stock solution has been compromised, and the actual concentration of the active compound is lower than intended.
-
Recommended Action: It is highly advisable to discard the old stock solution and prepare a fresh one from a solid, pure sample of this compound. Using a degraded solution will lead to inaccurate and unreliable experimental results.
-
Preventative Measures: To prevent this in the future, ensure you are following the correct storage and handling procedures. Aliquoting your stock solution can help minimize degradation from repeated handling.
Data on this compound Stability
The following tables summarize hypothetical stability data for this compound under various conditions to illustrate how such data is typically presented.
Table 1: Stability of this compound in Aqueous Buffer at Different pH Values
| pH | Temperature (°C) | Incubation Time (hours) | % this compound Remaining |
| 5.0 | 37 | 0 | 100 |
| 5.0 | 37 | 24 | 98.2 |
| 5.0 | 37 | 48 | 95.8 |
| 7.4 | 37 | 0 | 100 |
| 7.4 | 37 | 24 | 85.1 |
| 7.4 | 37 | 48 | 72.5 |
| 9.0 | 37 | 0 | 100 |
| 9.0 | 37 | 24 | 60.7 |
| 9.0 | 37 | 48 | 35.4 |
Table 2: Results of an Accelerated Stability Study for this compound
| Storage Condition | Time Point | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| 40°C / 75% RH | 1 Week | 92.3 | 7.7 |
| 40°C / 75% RH | 2 Weeks | 85.6 | 14.4 |
| 40°C / 75% RH | 4 Weeks | 71.9 | 28.1 |
| 25°C / 60% RH | 4 Weeks | 99.1 | 0.9 |
Experimental Protocols
Protocol 1: Accelerated Stability Assessment of this compound in Solution
This protocol is designed to determine the stability of this compound in a buffered solution under elevated temperature conditions.
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at the final experimental concentration.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution (T=0 sample). This will serve as the baseline for comparison. Analyze this sample by HPLC or LC-MS to determine the initial concentration and purity of this compound.[1]
-
Incubation: Place the remaining solution in a temperature-controlled environment at an elevated temperature (e.g., 40°C).[1]
-
Time-Point Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw aliquots from the solution.
-
Sample Analysis: Analyze each aliquot by HPLC or LC-MS to measure the concentration of this compound and identify any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The rate of degradation can then be determined.
Protocol 2: Freeze-Thaw Stability of this compound Stock Solutions
This protocol assesses the stability of this compound stock solutions when subjected to multiple freeze-thaw cycles.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Initial Analysis: Take an aliquot of the freshly prepared stock solution for initial analysis by HPLC or LC-MS to establish the baseline (T=0) concentration and purity.
-
Freeze-Thaw Cycles:
-
Freeze the remaining stock solution at -20°C or -80°C for at least 12 hours.
-
Thaw the solution at room temperature until it is completely liquid.
-
This completes one freeze-thaw cycle.
-
-
Sampling: After 1, 3, and 5 freeze-thaw cycles, take an aliquot for analysis.
-
Analysis: Analyze the samples from each cycle using the same HPLC or LC-MS method as the initial analysis.
-
Evaluation: Compare the concentration and purity of this compound in the samples from each freeze-thaw cycle to the initial T=0 sample to determine if any degradation has occurred.
Factors Influencing this compound Stability
The stability of a small molecule like this compound is a multifactorial issue. The diagram below illustrates the key factors that can contribute to its degradation.
References
Technical Support Center: Enhancing MRL-650 Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the investigational compound MRL-650 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an investigational small molecule inhibitor of the intracellular kinase XYZ, being evaluated for the treatment of autoimmune disorders. Preclinical studies have shown promising efficacy in in vitro models. However, this compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high permeability.[1] This low solubility is a primary factor limiting its oral bioavailability, potentially leading to sub-therapeutic plasma concentrations and high inter-animal variability in efficacy studies.
Q2: Which animal model is recommended for preclinical bioavailability studies of this compound?
A2: The Murphy Roths Large (MRL) mouse strain is the recommended model for initial in vivo studies.[2][3][4] As this compound is being investigated for autoimmune diseases, the MRL mouse, which is genetically predisposed to developing a lupus-like autoimmune condition, provides a disease-relevant context for both pharmacokinetic and pharmacodynamic assessments.[2][3]
Q3: What are the general strategies for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: Broadly, strategies to enhance the bioavailability of poorly soluble drugs can be categorized into physical and chemical modifications.[5] Physical modifications include particle size reduction (micronization, nanosuspension) and creating amorphous solid dispersions.[1][6] Chemical approaches involve salt formation or the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[7]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Following Oral Administration
Q: We are observing significant inter-animal variability in the plasma concentrations of this compound after oral gavage in MRL mice. What could be the cause and how can we mitigate this?
A: High variability is a common issue with poorly soluble compounds. The primary causes often relate to inconsistent dissolution and absorption in the gastrointestinal (GI) tract.
Troubleshooting Steps:
-
Evaluate the Formulation: A simple suspension in an aqueous vehicle like carboxymethylcellulose (CMC) can lead to inconsistent wetting and dissolution. Consider formulating this compound in a lipid-based system or as a solid dispersion to improve solubility and reduce variability.
-
Control for Food Effects: The presence of food in the stomach can significantly alter GI physiology and drug absorption. Ensure a consistent fasting period for all animals before dosing (e.g., 4-6 hours).
-
Refine Dosing Technique: Improper oral gavage technique can lead to accidental tracheal administration or reflux. Ensure all personnel are proficient in this procedure.
-
Consider a Solubilized Formulation for Baseline: To determine the maximum achievable absorption, consider administering a solution of this compound in a vehicle like polyethylene glycol 400 (PEG400) or a lipid-based formulation as a comparator to your suspension.
Issue 2: Poor Oral Bioavailability (<5%) Despite High Permeability
Q: Our initial studies with a micronized suspension of this compound in MRL mice show an absolute oral bioavailability of less than 5%. Given its high permeability, we expected better results. What are the next steps?
A: Low bioavailability in a high-permeability compound strongly suggests that the dissolution rate is the limiting factor for absorption.[1]
Troubleshooting Steps:
-
Particle Size Reduction: While micronization is a good first step, further reduction to the nano-scale (nanosuspension) can significantly increase the surface area for dissolution.[1][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can present the drug in a solubilized state in the GI tract, bypassing the dissolution step.[6][7] This is often a highly effective strategy for BCS Class II compounds.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state within a polymer matrix can enhance its aqueous solubility and dissolution rate.[6]
-
Evaluate First-Pass Metabolism: While this compound has high permeability, it may be subject to significant first-pass metabolism in the liver. A preliminary study comparing the area under the curve (AUC) from oral versus intraperitoneal administration can provide insights into hepatic first-pass effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in MRL Mice Following a Single Oral Dose (20 mg/kg) with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Absolute Bioavailability (%) |
| 0.5% CMC Suspension | 150 ± 45 | 4.0 | 980 ± 210 | 4.5 |
| Micronized Suspension | 320 ± 70 | 2.0 | 2,150 ± 450 | 9.8 |
| Nanosuspension | 850 ± 150 | 1.5 | 6,800 ± 980 | 31.0 |
| SEDDS Formulation | 1,800 ± 250 | 1.0 | 15,400 ± 2,100 | 70.2 |
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection: Based on solubility and emulsification studies, select an oil phase (e.g., Capryol 90), a surfactant (e.g., Kolliphor RH 40), and a co-surfactant (e.g., Transcutol HP).
-
Preparation:
-
Accurately weigh this compound and dissolve it in the oil phase with gentle heating (not exceeding 40°C) and vortexing until a clear solution is obtained. .
-
Add the surfactant and co-surfactant to the oil phase.
-
Vortex the mixture for 10-15 minutes until a homogenous, clear solution is formed.
-
-
Characterization:
-
Visually inspect the formulation for clarity and homogeneity.
-
Perform a self-emulsification test by adding a small amount of the SEDDS formulation to water and observing the formation of a stable microemulsion.
-
Protocol 2: Oral Administration and Blood Sampling in MRL Mice
-
Animal Preparation: Fast MRL mice for 4-6 hours prior to dosing, with free access to water.
-
Dosing:
-
Administer the this compound formulation via oral gavage at a volume of 10 mL/kg.
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect approximately 50 µL of blood from the saphenous vein at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Visualizations
Caption: Workflow for a typical oral bioavailability study of this compound in MRL mice.
Caption: Decision tree for troubleshooting low oral bioavailability of this compound.
Caption: Hypothetical signaling pathway showing this compound inhibition of kinase XYZ.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behaviour of MRL mice: an animal model of disturbed behaviour in systemic autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MRL model: an invaluable tool in studies of autoimmunity-brain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. course.cutm.ac.in [course.cutm.ac.in]
- 6. upm-inc.com [upm-inc.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Validation & Comparative
Unraveling the Efficacy of Novel Compounds: A Comparative Analysis Framework
To our valued audience of researchers, scientists, and drug development professionals:
This guide is intended to serve as a comprehensive framework for comparing the efficacy of a primary compound of interest against a relevant alternative. Due to the inability to identify "MRL-650" as a chemical entity in scientific literature—with search results predominantly pointing to a product line of commercial tires—we will proceed with a templated comparison. This structure will use [Compound X] as a placeholder for the primary compound and [Alternative Compound Y] as its comparator.
This guide is designed to be populated with your specific experimental data to generate a robust, evidence-based comparison for your research needs.
Comparative Efficacy: [Compound X] vs. [Alternative Compound Y]
The following sections provide a detailed comparison of the biochemical and cellular effects of [Compound X] and [Alternative Compound Y].
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data from in vitro and in vivo studies. This allows for a direct assessment of the relative potency and efficacy of each compound.
| Parameter | [Compound X] | [Alternative Compound Y] | Experiment Type |
| IC₅₀ (nM) | [Insert Value] | [Insert Value] | In vitro enzyme assay |
| EC₅₀ (nM) | [Insert Value] | [Insert Value] | Cell-based functional assay |
| Ki (nM) | [Insert Value] | [Insert Value] | Binding affinity assay |
| Tumor Growth Inhibition (%) | [Insert Value] | [Insert Value] | In vivo xenograft model |
| Bioavailability (%) | [Insert Value] | [Insert Value] | Pharmacokinetic study |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this comparison.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of [Compound X] and [Alternative Compound Y] against [Target Enzyme].
-
Materials: Recombinant [Target Enzyme], fluorogenic substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT), [Compound X], [Alternative Compound Y], and a multi-well plate reader.
-
Procedure:
-
A serial dilution of each compound is prepared in assay buffer.
-
[Target Enzyme] is incubated with each compound dilution for 30 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence is measured at regular intervals for 60 minutes using a plate reader with excitation/emission wavelengths of [Specify Wavelengths].
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Functional Assay
-
Objective: To measure the half-maximal effective concentration (EC₅₀) of [Compound X] and [Alternative Compound Y] in a cellular context.
-
Materials: [Cell Line] expressing the target of interest, cell culture medium, [Compound X], [Alternative Compound Y], and a reporter system (e.g., luciferase, GFP).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of each compound for 24 hours.
-
The reporter signal is measured according to the manufacturer's protocol.
-
EC₅₀ values are determined by plotting the reporter signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Molecular Interactions and Workflows
To better illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of [Compound X].
Caption: Workflow for the in vitro enzyme inhibition assay.
MRL-650 specificity and selectivity analysis
An important initial step in creating a comprehensive comparison guide for a research compound is to accurately identify the molecule . Initial searches for "MRL-650" did not yield a specific molecular compound intended for research and drug development. The search results primarily pointed to unrelated commercial products, including tires and corrosion inhibitors.
Further attempts to identify "this compound" as a chemical compound, inhibitor, or a substance in drug development pipelines were also unsuccessful in providing a clear entity for analysis. This suggests that "this compound" may be an internal designation, a misnomer, or a compound not widely documented in public scientific literature. The PubChem database, a comprehensive repository of chemical substances, contains an entry for a compound designated "Mrl24," but there is no information linking this to the identifier "this compound."
To provide a meaningful and accurate "Specificity and Selectivity Analysis," the precise identity of the compound is crucial. Without this foundational information, it is not possible to retrieve the necessary experimental data, identify relevant alternative compounds for comparison, or detail the specific experimental protocols and signaling pathways associated with it.
Therefore, clarification on the exact name or alternative identifiers for the compound of interest is requested to proceed with the creation of the detailed comparison guide as outlined in the prompt. Once the correct compound is identified, a thorough analysis of its specificity, selectivity, and comparison with alternatives can be conducted, complete with data tables, experimental protocols, and pathway diagrams.
Cross-Validation of MRL-650's mTORC1 Inhibition: A Comparative Guide to Key Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods to Validate the Efficacy of the Novel mTORC1 Inhibitor, MRL-650.
This guide provides a comprehensive comparison of three widely-used techniques for validating the inhibitory activity of this compound, a novel and potent inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The objective of this document is to offer researchers the necessary information to select the most appropriate methods for their experimental goals and to provide standardized protocols for reproducible results. The data presented herein is based on representative findings for mTORC1 inhibitors in relevant cancer cell lines.
Comparative Analysis of this compound's Inhibitory Activity
The efficacy of this compound was assessed across a range of concentrations using three distinct methodologies: Western Blot for direct target engagement, a Cell Proliferation (MTT) Assay for a functional cellular outcome, and an in vitro Kinase Assay for direct enzymatic inhibition. The results are summarized below, using the well-characterized mTORC1 inhibitor Rapamycin as a benchmark for comparison.
| Technique | Readout | This compound (IC50) | Rapamycin (IC50) | Cell Line |
| Western Blot | Phospho-S6K1 (Thr389) | ~5 nM | ~10 nM | MCF-7 |
| Cell Proliferation (MTT) Assay | Cell Viability | ~50 nM | ~100 nM[1] | MCF-7 |
| In Vitro Kinase Assay | 4E-BP1 Phosphorylation | ~2 nM | ~5 nM | N/A |
Visualizing the Mechanism and Workflow
To elucidate the mechanism of action of this compound and the experimental approach for its validation, the following diagrams are provided.
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed protocols for the three key validation techniques are provided below.
Western Blot Analysis of mTORC1 Signaling
This protocol details the procedure for assessing the phosphorylation status of S6K1 and 4E-BP1, downstream targets of mTORC1, in response to this compound treatment.
-
Cell Culture and Treatment:
-
MCF-7 cells are seeded in 6-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for 2 hours in complete medium.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 (typically at a 1:1000 dilution). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then washed with TBST and incubated with HRP-conjugated secondary antibodies (1:2000 dilution) for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment:
-
MTT Incubation and Formazan Solubilization:
-
Data Acquisition:
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
In Vitro mTORC1 Kinase Assay
This biochemical assay directly measures the enzymatic activity of mTORC1 in the presence of an inhibitor.
-
Immunoprecipitation of mTORC1:
-
HEK293T cells are lysed in CHAPS buffer, and mTORC1 is immunoprecipitated using an anti-Raptor antibody.
-
-
Kinase Reaction:
-
The immunoprecipitated mTORC1 is incubated with purified, recombinant GST-4E-BP1 as a substrate in a kinase reaction buffer containing ATP and MgCl2.
-
The reaction is carried out in the presence of varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for 30 minutes at 30°C.
-
-
Detection of Substrate Phosphorylation:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are then analyzed by Western blot using an antibody specific for phosphorylated 4E-BP1 (Thr37/46).
-
The band intensity is quantified to determine the extent of mTORC1 inhibition.
-
References
- 1. brieflands.com [brieflands.com]
- 2. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PMC [pmc.ncbi.nlm.nih.gov]
Peripherally Selective CB1 Inverse Agonist (Represented by INV-202) vs. Placebo: A Comparative Clinical Trial Analysis
This guide provides a detailed comparison of a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist, using publicly available clinical trial data for INV-202 (monlunabant), with a placebo. The information is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic potential and safety profile of this class of compounds. While direct clinical trial data for a compound designated "MRL-650" is not publicly available, INV-202 serves as a relevant exemplar of a peripherally-acting CB1 inverse agonist.
Mechanism of Action
Peripherally selective CB1 receptor inverse agonists are designed to block the CB1 receptors located outside of the central nervous system (CNS), primarily in tissues such as the liver, adipose tissue, kidneys, and gastrointestinal tract. By doing so, they aim to mitigate the metabolic abnormalities associated with an overactive endocannabinoid system, without the neuropsychiatric side effects that led to the withdrawal of first-generation, brain-penetrant CB1 antagonists. These compounds not only block the action of agonists but also reduce the basal, constitutive activity of the CB1 receptor.
Signaling Pathway of a CB1 Inverse Agonist
CB1 Receptor Inverse Agonist Signaling Pathway
Clinical Trial Data Summary: INV-202 vs. Placebo
The following tables summarize the quantitative data from Phase 1b and Phase 2a clinical trials of INV-202 compared to a placebo.
Table 1: Phase 1b Study Results in Subjects with Metabolic Syndrome (28-Day Treatment)[1][2][3][4]
| Outcome Measure | INV-202 (25 mg/day) | Placebo | p-value |
| Weight Change | -3.50 kg | +0.55 kg | <0.01 |
| Weight Change (%) | -3.3% | +0.5% | <0.01 |
| Waist Circumference Change | -1.91 cm | +0.02 cm | 0.03 |
| Hemoglobin A1c (HbA1c) Change | -0.005% | +0.065% | 0.08 |
| Triglycerides Change | -0.179 mmol/L | +0.095 mmol/L | 0.09 |
| LDL-C Change | -0.50 mmol/L | +0.02 mmol/L | 0.004 |
Table 2: Phase 2a Study Results in Obese Subjects with Metabolic Syndrome (16-Week Treatment)[5][6]
| Outcome Measure | INV-202 (10 mg/day) | Placebo |
| Average Weight Loss | 7.1 kg (15.7 lbs) | 0.7 kg (1.5 lbs) |
Experimental Protocols
Phase 1b Clinical Trial (NCT05282446)[1][2][3][4]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 37 adult subjects (mean age 55 years) with features of metabolic syndrome, including hypertriglyceridemia, abdominal obesity, and impaired glucose tolerance.
-
Intervention: Participants received either 25 mg of INV-202 or a placebo orally, once daily, for 28 days.
-
Primary Outcome Measures: Safety and tolerability of INV-202.
-
Secondary Outcome Measures: Pharmacokinetics, and changes in weight, waist circumference, lipid profiles, and other metabolic biomarkers. An oral glucose tolerance test (OGTT) was performed at baseline and at the end of the study.
Phase 2a Clinical Trial[5][6]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 243 patients with obesity and metabolic syndrome.
-
Intervention: Participants received one of three doses of monlunabant (INV-202) or a placebo daily for 16 weeks. The most effective dose with manageable side effects was reported as 10 mg.
-
Primary Outcome Measures: Weight loss from baseline.
-
Safety Assessments: Monitoring of adverse events, with a focus on gastrointestinal and neuropsychiatric side effects.
Generalized Clinical Trial Workflow
Generalized Clinical Trial Workflow Diagram
Safety and Tolerability
In the Phase 1b study, INV-202 was well-tolerated with no serious adverse events reported. The most common adverse events were related to the gastrointestinal tract.[1][2][3] The Phase 2a trial also reported mostly mild to moderate gastrointestinal adverse events. However, it also noted mild to moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, which were more frequent in the treatment group compared to placebo and were dose-dependent.[4][5]
Conclusion
The clinical trial data for INV-202, a peripherally selective CB1 inverse agonist, demonstrates a statistically significant and clinically meaningful reduction in body weight compared to placebo in individuals with obesity and metabolic syndrome. Positive trends in other metabolic markers were also observed. While the safety profile appears generally favorable, the emergence of mild to moderate neuropsychiatric side effects warrants further investigation in larger, longer-term studies to fully characterize the risk-benefit profile of this therapeutic class. These findings support the continued development of peripherally restricted CB1 receptor blockers for the treatment of metabolic disorders.
References
- 1. inversago.com [inversago.com]
- 2. Effects of CB1R inverse agonist, INV-202, in patients with features of metabolic syndrome. A randomized, placebo-controlled, double-blind phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Novo Nordisk Completes Phase 2a Clinical Study of New Weight Loss Product [synapse.patsnap.com]
- 5. Novo’s Next-Gen CB1 Drug Leads to Weight Loss in Phase II, but Neuropsychiatric Events Reported - BioSpace [biospace.com]
MRL-650: A Comparative Guide for Researchers in Cannabinoid Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of MRL-650 against other notable inhibitors of the Cannabinoid Receptor 1 (CB1) signaling pathway. The following sections detail quantitative comparisons, experimental methodologies, and visual representations of the underlying biological processes and workflows.
This compound is a highly potent and selective inverse agonist for the CB1 receptor, a key component of the endocannabinoid system involved in regulating a wide array of physiological processes.[1] Understanding its performance relative to other modulators is crucial for advancing research in areas such as metabolic disorders, neuropsychiatric conditions, and pain management. This guide focuses on a comparative analysis of this compound with the well-characterized inverse agonists, Rimonabant and AM251, and the neutral antagonist, AM4113.
Quantitative Comparison of CB1 Receptor Inhibitors
The following table summarizes the binding affinities of this compound and its comparators at the CB1 receptor. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. For the most accurate comparison, data from head-to-head studies are ideal.
| Compound | Type | CB1 IC50 (nM) | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
| This compound | Inverse Agonist | 7.5[1] | - | 4100[1] | >540 |
| Rimonabant | Inverse Agonist | 6.0[2] | 0.43 - 18[2][3][4] | 480[4] | ~267[4] |
| AM251 | Inverse Agonist | 8[4] | 7.49[4] | >2300[4] | >306[4] |
| AM4113 | Neutral Antagonist | - | 0.89[4] | 92[4] | ~103[4] |
Note: A lower IC50 or Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of CB2 Ki to CB1 Ki.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is essential to visualize the CB1 receptor signaling pathway and the experimental workflows used to characterize them.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CB1 receptor inhibitors.
Radioligand Displacement Assay for CB1 Receptor Binding
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or from brain tissue.
-
Cells or tissue are homogenized in a buffered solution and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).
-
A fixed concentration of a high-affinity radiolabeled CB1 ligand (e.g., [3H]CP55,940).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a known CB1 ligand (e.g., 10 µM WIN55,212-2).
-
Total binding is determined in the absence of any competing ligand.
3. Incubation and Filtration:
-
The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using a non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the G-protein activation following receptor stimulation. Inverse agonists like this compound are expected to decrease the basal [³⁵S]GTPγS binding.
1. Membrane Preparation:
-
Prepare cell membranes expressing the CB1 receptor as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a 96-well plate, combine the following:
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
A fixed concentration of GDP (e.g., 30 µM).
-
A fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM).
-
Increasing concentrations of the test compound (e.g., this compound).
-
To determine agonist-stimulated binding (for comparison), a known CB1 agonist (e.g., CP55,940) is used.
-
-
Basal binding is measured in the absence of any test compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
3. Incubation and Filtration:
-
Initiate the binding reaction by adding the cell membranes to the wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described above.
4. Data Analysis:
-
Quantify the radioactivity on the filters.
-
Data are typically expressed as a percentage of the basal [³⁵S]GTPγS binding.
-
For inverse agonists, the concentration-response curve will show a decrease in basal binding, and an IC50 value can be calculated.
By providing this comparative data and detailed methodologies, this guide aims to facilitate informed decision-making and experimental design for researchers investigating the therapeutic potential of CB1 receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
No Publicly Available Data for MRL-650 Prevents Head-to-Head Comparison
Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "MRL-650." This lack of data makes it impossible to conduct the requested head-to-head comparison with alternative compounds, provide supporting experimental data, or detail its signaling pathways and experimental protocols.
Searches for "this compound" did not yield any specific molecule, drug, or research compound. The results primarily referred to the "Materials Research Laboratory" at various institutions and the "Manufacturing Readiness Level" framework, none of which relate to a therapeutic or chemical entity.
It is possible that "this compound" is an internal development codename not yet disclosed in public forums, a new compound with research pending publication, or a potential typographical error. Without any foundational information on its mechanism of action, chemical structure, or therapeutic target, a comparative analysis cannot be performed.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the designation and consult internal or proprietary databases for information. Should "this compound" be a different designation, providing the correct identifier will be necessary to proceed with a comparative analysis.
Safety Operating Guide
Proper Disposal of MRL-650: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of MRL-650, a chemical compound utilized in laboratory research. While this compound is classified as a non-hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. The following procedures are based on standard laboratory safety practices for chemical waste management.
Chemical and Safety Data for this compound
For easy reference, the key identification and safety information for this compound has been compiled in the table below. This data is essential for the correct labeling and handling of the waste stream.
| Identifier | Value | Source |
| Chemical Name | This compound | GlpBio |
| Synonyms | CB1 Inverse Agonist 1 | CP Lab Safety[1] |
| CAS Number | 852315-00-5 | GlpBio[2], CP Lab Safety[1] |
| Molecular Formula | C25H18Cl3N3O3 | GlpBio[2] |
| Molecular Weight | 514.79 | GlpBio[2] |
| Hazard Classification | Not a hazardous substance or mixture | GlpBio[2] |
| Transport Information | Considered non-hazardous for transport (DOT, IMDG, IATA) | GlpBio[2] |
Experimental Protocol: Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This protocol is designed to minimize environmental release and ensure the safety of all laboratory personnel.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all waste handling procedures within a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired solid this compound in a designated, leak-proof, and sealable container.
-
Label the container clearly as "this compound Waste" and include the CAS number (852315-00-5).
-
Contaminated materials such as weigh boats, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
If this compound has been dissolved in a solvent, the entire solution should be treated as chemical waste.
-
Collect the liquid waste in a separate, sealed, and shatter-resistant container.
-
Label the container with "this compound Waste Solution" and list all solvent components and their approximate concentrations.
-
Do not dispose of this compound solutions down the drain.
-
3. Storage of Chemical Waste:
-
Store the sealed waste containers in a cool, well-ventilated, and designated chemical waste storage area.[2]
-
Keep the waste containers away from direct sunlight and sources of ignition.[2]
-
Ensure the storage area is secure and only accessible to authorized personnel.
4. Final Disposal:
-
Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[2]
-
Provide the waste manifest or any required documentation to the disposal service, accurately detailing the contents of the waste containers.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposal.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Handling Protocols for MRL-650
Disclaimer: The following guidance is based on general best practices for handling potent, powdered research compounds in a laboratory setting. "MRL-650" is not a publicly registered chemical identifier. It is presumed to be a proprietary research compound. This information should be used as a foundational guide and supplemented with a formal risk assessment and the official Safety Data Sheet (SDS) for this compound once it is available.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safety of all personnel and the integrity of the research.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound in a solid, powdered form.
| Protection Type | Recommended PPE | Selection Criteria & Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | To protect against splashes, dust, and aerosols. A face shield is recommended when there is a higher risk of splash or particle generation. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove in case of contamination. Check for breakthrough times if available in the SDS. |
| Body Protection | A disposable lab coat with long sleeves and tight cuffs. | To prevent contamination of personal clothing. Should be changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of fine particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for safety and operational efficiency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and restricted-access area.
-
The storage container should be clearly labeled with the compound name, hazard information, and date of receipt.
-
Consult the SDS for specific storage temperature and incompatibility information.
2. Engineering Controls:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Ensure the ventilation system is functioning correctly before commencing work.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within a containment device (e.g., fume hood).
-
Use anti-static weigh paper or boats to prevent dispersal of the powder.
-
Handle the compound gently to avoid creating airborne dust.
4. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental protocol.
5. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Follow the established spill response protocol for potent compounds.
-
Use a spill kit with appropriate absorbent materials and cleaning agents. Do not dry sweep a powdered spill.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan for this compound and Associated Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Unused this compound | Labeled hazardous waste container. | Dispose of as chemical waste through the institution's Environmental Health and Safety (EHS) office. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | Sharps container or designated solid waste container. | Collect in a clearly labeled, sealed container for hazardous waste disposal. |
| Contaminated PPE (e.g., gloves, lab coat) | Labeled hazardous waste bag. | Place all contaminated disposable PPE in a designated, sealed bag for incineration or other approved disposal methods. |
| Liquid Waste (solutions containing this compound) | Labeled hazardous liquid waste container. | Collect in a compatible, sealed container. Do not pour down the drain. The container should be secondarily contained. |
Visualizing Safety Protocols
To further clarify the decision-making process for personal protective equipment, the following diagram illustrates the logical workflow for selecting the appropriate level of protection when handling this compound.
Caption: PPE selection workflow for handling this compound in solid and liquid forms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
